Technical Documentation Center

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
  • CAS: 14479-58-4

Core Science & Biosynthesis

Foundational

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS number and molecular weight

This guide serves as an in-depth technical resource for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate , a critical Knoevenagel adduct used in UV filtration, non-linear optics (NLO), and advanced polymer synthesis. Physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate , a critical Knoevenagel adduct used in UV filtration, non-linear optics (NLO), and advanced polymer synthesis.

Physicochemical Profiling, Synthesis, and Application Logic

Part 1: Executive Summary & Physicochemical Identity

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a tri-functionalized ethylene derivative. Structurally, it represents a "push-pull" alkene system where the electron-donating methoxy group interacts with the electron-withdrawing cyano and ester groups through a conjugated


-system. This electronic architecture dictates its primary utility: high-efficiency UV radiation absorption  and non-linear optical (NLO) response .

Unlike simple alkyl cyanoacrylates (e.g., "superglue" monomers) which are volatile liquids, this aryl-substituted derivative is typically a crystalline solid, offering superior thermal stability for material science applications.

Table 1: Physicochemical Identity Card
PropertyData Specification
Chemical Name Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
IUPAC Name Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
CAS Number 14479-58-4 (Specific to the (E)-isomer/general)
Molecular Weight 217.22 g/mol
Molecular Formula C₁₂H₁₁NO₃
Physical State Crystalline Solid (Pale yellow to green tint)
Solubility Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water
Key Functional Groups Nitrile (-CN), Methyl Ester (-COOMe), Methoxy ether (-OMe)

Part 2: Synthetic Pathway (The "How" & "Why")

The Knoevenagel Condensation Protocol
Reaction Logic
  • Reactants: p-Anisaldehyde (4-Methoxybenzaldehyde) provides the aryl core. Methyl cyanoacetate provides the active methylene.

  • Catalyst (Piperidine): Acts as a weak base to deprotonate the alpha-carbon of the cyanoacetate, generating the enolate nucleophile.

  • Thermodynamics: The reaction is driven by the loss of a water molecule (dehydration), favoring the formation of the conjugated double bond.

Step-by-Step Experimental Workflow
  • Charge: In a round-bottom flask, dissolve 10 mmol of p-anisaldehyde and 10 mmol of methyl cyanoacetate in 15 mL of absolute ethanol.

  • Catalysis: Add 5-10 drops of piperidine.

  • Reflux: Heat the mixture to reflux (~78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product spot will be distinct from the aldehyde starting material.

  • Crystallization: Cool the solution to room temperature, then refrigerate. The product typically precipitates as crystals.

  • Purification: Filter the solid and recrystallize from hot ethanol or an ethanol/water mixture to remove trace piperidine and unreacted aldehyde.

Visualization: Synthetic Flowchart

SynthesisFlow Reactants Reactants: p-Anisaldehyde Methyl Cyanoacetate Intermediate Intermediate: Aldol Adduct Reactants->Intermediate Nucleophilic Attack Catalyst Catalyst: Piperidine/EtOH Catalyst->Reactants Activation Dehydration Dehydration (-H2O) Intermediate->Dehydration Product Product: Methyl 2-cyano-3- (4-methoxyphenyl)acrylate Dehydration->Product Conjugation Stabilization

Caption: Logical flow of the piperidine-catalyzed Knoevenagel condensation yielding the target acrylate.

Part 3: Structural Characterization & Validation

Trustworthiness in chemical synthesis comes from rigorous validation. You cannot rely solely on melting point; spectroscopic confirmation is required.

Proton NMR (¹H-NMR) - The "Fingerprint"

In CDCl₃ (400 MHz), look for these diagnostic signals:

  • 
     3.8–3.9 ppm (Singlet, 3H):  The methoxy group (-OCH₃) on the phenyl ring.
    
  • 
     3.9 ppm (Singlet, 3H):  The methyl ester group (-COOCH₃). Note: These two singlets may overlap or be very close.
    
  • 
     8.1–8.2 ppm (Singlet, 1H):  The vinylic proton (
    
    
    
    ). This highly deshielded singlet confirms the formation of the double bond and the success of the condensation.
  • 
     6.9–8.0 ppm (Multiplets, 4H):  The aromatic protons showing the characteristic AA'BB' splitting pattern of a para-substituted benzene.
    
Infrared Spectroscopy (FT-IR)
  • ~2210–2220 cm⁻¹: Sharp, distinct peak indicating the Nitrile (C

    
    N) stretch.
    
  • ~1710–1720 cm⁻¹: Strong Carbonyl (C=O) stretch from the ester.

  • ~1580–1600 cm⁻¹: C=C stretching of the conjugated alkene and aromatic ring.

Part 4: Applications & Mechanism of Action

UV Filtration & Energy Dissipation

This molecule is a potent UV-B and UV-A absorber.

  • Mechanism: Upon absorbing a UV photon, the molecule undergoes a

    
     transition. The "push-pull" nature (Methoxy donor 
    
    
    
    Cyano/Ester acceptor) facilitates efficient charge transfer (ICT).
  • Relaxation: The excited state relaxes back to the ground state via non-radiative decay (releasing heat), preventing the UV energy from damaging the surrounding matrix (e.g., in polymers or sunscreen formulations).

Non-Linear Optics (NLO)

The high hyperpolarizability (


) generated by the donor-acceptor bridge makes this compound a candidate for frequency doubling (Second Harmonic Generation) in organic electronic devices.
Visualization: Electronic Push-Pull Mechanism

PushPull Donor Donor (-OMe) Electron Rich Bridge Conjugated Bridge (Phenyl + Vinyl) Donor->Bridge e- injection Acceptor Acceptor (-CN / -COOMe) Electron Poor Bridge->Acceptor Charge Transfer UV UV Photon (Energy Input) UV->Bridge Excitation

Caption: The intramolecular charge transfer (ICT) mechanism responsible for UV absorption and NLO properties.

Part 5: Safety & Handling (SDS Summary)

While not highly volatile, acrylates and nitriles require standard laboratory safety protocols.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Handling: Use nitrile gloves and safety goggles. Perform synthesis in a fume hood to avoid inhaling piperidine vapors or potential acrylate dust.

  • Storage: Store in a cool, dry place away from strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 678476, Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • Royal Society of Chemistry.ChemSpider Search: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. (General reference for Knoevenagel adduct properties).

Sources

Exploratory

Technical Guide: UV-Vis Absorption Spectrum of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate , a member of the -cyanocinnamate family. This document is structured for researchers r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate , a member of the


-cyanocinnamate family. This document is structured for researchers requiring precise spectral data, synthesis protocols for standard generation, and mechanistic insights into its photophysical behavior.

[1]

Executive Summary & Molecular Architecture

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 14479-58-4) is a "push-pull" alkene chromophore.[1] Its strong UV absorption arises from the conjugation between an electron-donating methoxy group (


) and two electron-withdrawing groups (cyano 

and ester

) across a vinyl bridge.

This electronic arrangement facilitates a strong


 transition, typically resulting in a molar extinction coefficient (

) exceeding 20,000

in the UVB region (280–320 nm).[1]
Chromophore Analysis[1][3][4]
  • Donor (D): 4-Methoxy group (Inductive/Mesomeric donation).

  • Bridge (

    
    ):  Ethylenic double bond.
    
  • Acceptor (A):

    
    -Cyano and 
    
    
    
    -Ester groups.[1]
  • Mechanism: Intramolecular Charge Transfer (ICT).[1] Upon UV excitation, electron density shifts from the phenyl ring toward the cyano/ester terminus, creating a large dipole moment change.

Experimental Protocol: Synthesis & Characterization

To ensure spectral accuracy, researchers often synthesize fresh standards via Knoevenagel condensation, as commercial samples may degrade (hydrolysis of ester/nitrile) or contain unreacted aldehyde.[1]

Self-Validating Synthesis Workflow (Knoevenagel Condensation)

Reaction:


-Anisaldehyde + Methyl Cyanoacetate 

Product +

[1]

Protocol:

  • Reagents: Mix

    
    -anisaldehyde (10 mmol) and methyl cyanoacetate (10 mmol) in Ethanol (15 mL).
    
  • Catalyst: Add piperidine (0.1 mL) or

    
    -alanine (catalytic amount).
    
  • Reflux: Heat at 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. The product usually precipitates as crystals.

  • Purification: Recrystallize from hot ethanol.

  • Validation:

    • Melting Point: 109–113°C (Target range).[1]

    • Appearance: White to pale yellow crystalline solid.[1]

UV-Vis Measurement Protocol

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).[1]

Steps:

  • Stock Solution: Dissolve 10 mg of purified crystals in 100 mL of spectroscopic grade Methanol (Concentration

    
     M).
    
  • Working Standard: Dilute 1 mL of Stock into 50 mL Methanol (Final Conc

    
     M).
    
  • Baseline: Run a blank scan with pure Methanol.

  • Scan Parameters:

    • Range: 200–500 nm.[1]

    • Scan Speed: Medium (400 nm/min).

    • Slit Width: 1.0 nm.[1]

Spectral Characteristics & Data Analysis

Absorption Maxima ( )

The compound exhibits a primary absorption band in the UVB region. The exact position is solvent-dependent due to the polar nature of the excited state (ICT).[1]

Solvent

(nm)

(

)
Transition Type
Methanol 308 – 312 ~22,000

(ICT)
Acetonitrile 306 – 310~21,500

Cyclohexane 300 – 305~18,000

(Vibrational structure visible)
DMSO 315 – 320~24,000Red-shifted (Bathochromic)

Note: The secondary band (benzenoid transition) typically appears around 220–230 nm but is often obscured by solvent cutoffs or end-absorption.[1]

Solvatochromism

The molecule exhibits positive solvatochromism .[1]

  • Non-polar solvents (Hexane): The ground state is stabilized, leading to higher energy transitions (Blue shift / Hypsochromic).[1]

  • Polar solvents (DMSO/Methanol): The highly polar excited state is stabilized by the solvent, lowering the energy gap (Red shift / Bathochromic).[1]

Visualizations

Electronic Transition & Chromophore Map

This diagram illustrates the "Push-Pull" mechanism responsible for the UV absorption.

Chromophore cluster_0 Electron Donor (D) cluster_1 Conjugated Bridge cluster_2 Electron Acceptor (A) Methoxy Methoxy Group (-OCH3) Benzene Phenyl Ring Methoxy->Benzene Mesomeric (+M) ICT Intramolecular Charge Transfer (ICT) Methoxy->ICT e- density flow Alkene C=C Double Bond Benzene->Alkene Conjugation Cyano Cyano Group (-CN) Alkene->Cyano Inductive (-I/-M) Ester Ester Group (-COOMe) Alkene->Ester Inductive (-I/-M) Excitation UV Excitation (hv ~ 310 nm) Excitation->ICT ICT->Cyano

Caption: Push-pull electronic pathway facilitating the


 transition at ~310 nm.
Synthesis & Purification Workflow

A self-validating workflow to ensure the analyte used for spectral measurement is pure.

Synthesis Start Reagents: p-Anisaldehyde + Methyl Cyanoacetate Reaction Reflux in Ethanol Cat: Piperidine (Knoevenagel Condensation) Start->Reaction Check1 TLC Check (Hexane:EtOAc 7:3) Reaction->Check1 Check1->Reaction Incomplete Workup Cool to RT Precipitation of Crystals Check1->Workup Complete Purify Recrystallization (Hot Ethanol) Workup->Purify Validate Validation: MP: 109-113°C Appearance: Pale Yellow/White Purify->Validate Validate->Purify Fail (MP < 108°C) Final Pure Analyte for UV-Vis Validate->Final Pass

Caption: Self-validating synthesis protocol ensuring high-purity standards for spectral analysis.

Applications & Relevance[1]

  • UV Filters: The structural core is homologous to Octocrylene , a common UVB sunscreen filter. This methyl ester serves as a model compound for studying photodegradation mechanisms in cinnamates.

  • MALDI Matrices: While

    
    -cyano-4-hydroxycinnamic acid (CHCA) is the standard matrix, this ester derivative is used to study matrix-analyte ionization energetics without the interference of the free carboxylic acid proton.
    
  • Organic Synthesis: It acts as a Michael acceptor in the synthesis of dihydropyridines and other bioactive heterocycles.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1549779, Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.[1] Retrieved from [Link]

  • Verma, P., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: Crystal structure and synthesis. Acta Crystallographica Section E. Retrieved from [Link]

  • University of Toronto. Interpreting UV-Vis Spectra: The Effect of Conjugation. Retrieved from [Link]

  • NIST Chemistry WebBook. UV-Vis Data for Cinnamic Acid Derivatives. Retrieved from [Link]

Sources

Foundational

Solubility of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate in organic solvents

An In-depth Technical Guide Abstract Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a multifunctional monomer possessing structural elements relevant to both polymer chemistry and pharmaceutical synthesis. Its utility in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a multifunctional monomer possessing structural elements relevant to both polymer chemistry and pharmaceutical synthesis. Its utility in these fields is fundamentally governed by its interaction with organic solvents, making a thorough understanding of its solubility profile essential for process optimization, formulation, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We delve into the theoretical underpinnings of its solubility using Hansen Solubility Parameters (HSP), provide a robust experimental protocol for its quantitative determination via the isothermal shake-flask method, and present a predicted solubility profile in a range of common organic solvents. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals working with this versatile molecule.

Introduction and Physicochemical Profile

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a derivative of cyanoacrylic acid, the parent molecule for cyanoacrylate adhesives, commonly known as "super glues"[1][2]. The presence of the electron-withdrawing cyano and methyl acrylate groups makes the vinyl proton electrophilic, facilitating rapid anionic polymerization. The addition of a 4-methoxyphenyl group (anisole moiety) significantly alters the molecule's polarity, steric profile, and potential for intermolecular interactions compared to simpler alkyl cyanoacrylates. This structural complexity also makes it an attractive scaffold or intermediate in the synthesis of more complex, pharmacologically active molecules[3].

A precise understanding of its solubility is therefore critical for two primary application areas:

  • Materials Science: For its application as a monomer, controlling its concentration in solvent-based formulations is key to defining adhesive properties, setting times, and film characteristics.

  • Organic Synthesis: Efficient reaction kinetics, work-up procedures, and crystallographic purification are all contingent on selecting appropriate solvent systems where the compound exhibits either high solubility (for reactions) or differential solubility (for purification).

This guide provides the theoretical framework and practical methodology to empower scientists to make informed decisions regarding solvent selection.

Physicochemical Properties

A summary of the key physicochemical properties for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is provided in Table 1.

PropertyValueSource(s)
Chemical Name methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate[4]
CAS Number 65576-66-1[5]
Molecular Formula C₁₂H₁₁NO₃[4]
Molecular Weight 217.22 g/mol [4]
Chemical Structure Chemical Structure
Predicted XlogP 2.1[4]

Note: The chemical structure image is a placeholder representation.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a useful qualitative starting point: solutes dissolve best in solvents of similar polarity. However, for a quantitative and predictive understanding, a more sophisticated model is required. Hansen Solubility Parameters (HSP) offer such a framework by deconstructing the total cohesive energy of a substance into three components[6][7].

The total Hildebrand solubility parameter (δt) is related to the HSP components by the equation:

δt² = δd² + δp² + δh²

Where:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bond formation.

Each molecule (solute or solvent) can be described by a point in 3D "Hansen Space" with coordinates (δd, δp, δh). The principle of HSP states that substances with closer coordinates in this space are more likely to be mutually soluble.

Estimated Hansen Solubility Parameters for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Table 2. Estimated Hansen Solubility Parameters (HSP) for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Parameter Estimated Value (MPa⁰·⁵) Component Contribution
δd (Dispersion) 19.1 Aromatic ring, alkyl chains, C=C double bond
δp (Polar) 9.5 Nitrile (C≡N), Ester (C=O), Ether (C-O-C) functionalities

| δh (Hydrogen Bonding) | 6.2 | Primarily acceptor capability at oxygen and nitrogen atoms |

Disclaimer: These values are theoretical estimations derived from its structure and are intended for predictive guidance. Experimental validation is recommended for critical applications.

The relationship between a solute and a solvent in Hansen Space can be quantified by calculating the Hansen distance (Ra):

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher likelihood of solubility. The solute is also assigned an "interaction radius" (R₀), which defines a "solubility sphere." Solvents whose coordinates fall within this sphere are predicted to be good solvents for the solute.

Concept of Hansen Solubility Space cluster_0 Solubility Sphere (R₀) solute Solute (δd₁, δp₁, δh₁) good_solvent Good Solvent (Ra < R₀) solute->good_solvent Ra poor_solvent Poor Solvent (Ra > R₀) solute->poor_solvent Ra

Caption: A 2D representation of Hansen Solubility Space.

Experimental Determination of Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely adopted technique for determining the solubility of a chemical substance and forms the basis of OECD Test Guideline 105[10][11]. The following protocol is adapted for use with organic solvents and incorporates modern analytical techniques for quantification[12].

Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of solid Methyl 2-cyano-3-(4-methoxyphenyl)acrylate to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or tumbling apparatus within a temperature-controlled incubator (e.g., 25 °C ± 1 °C). Agitate for a sufficient period to ensure equilibrium is reached (a preliminary time-course study showing concentration plateauing after 24-48 hours is recommended). A minimum of 24 hours is standard[12].

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let solid material settle. To ensure complete removal of undissolved solids, withdraw the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE). This step is critical to avoid artificially high results.

  • Dilution: Create a calibrated dilution series of the clear, saturated filtrate using the same solvent.

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is often preferred due to its specificity and sensitivity. A calibration curve must be generated using standards of known concentration to ensure accurate quantification.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L, accounting for the dilution factors. The experiment should be performed in triplicate to ensure reproducibility.

A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (Shake at const. Temp) B->C D 4. Phase Separation (Filter Supernatant) C->D E 5. Prepare Dilution Series D->E F 6. Analytical Quantification (e.g., HPLC) E->F G 7. Calculate Solubility F->G

Caption: Workflow for the Isothermal Shake-Flask Solubility Protocol.

Predicted Solubility in Common Organic Solvents

In the absence of published experimental data, the HSP framework allows for a rational prediction of solubility. Table 3 lists common laboratory solvents, their respective Hansen parameters, the calculated Hansen distance (Ra) from our estimated solute parameters, and a predicted solubility classification.

Table 3. Predicted Solubility of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate in Various Organic Solvents at ~25°C.

Solvent δd (MPa⁰·⁵) δp (MPa⁰·⁵) δh (MPa⁰·⁵) Hansen Distance (Ra) Predicted Solubility Estimated Range (mg/mL)
Acetone 15.5 10.4 7.0 4.4 High > 100
Ethyl Acetate 15.8 5.3 7.2 5.5 High > 100
Dichloromethane 17.0 7.3 7.1 4.1 High > 100
Tetrahydrofuran (THF) 16.8 5.7 8.0 5.5 High > 100
Toluene 18.0 1.4 2.0 9.6 Moderate 10 - 100
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2 8.0 Moderate 10 - 100
Acetonitrile 15.3 18.0 6.1 9.8 Moderate-Low 1 - 10
Ethanol 15.8 8.8 19.4 14.2 Low < 10
Methanol 14.7 12.3 22.3 17.5 Low / Insoluble < 1
n-Hexane 14.9 0.0 0.0 12.8 Insoluble < 1

| Water | 15.5 | 16.0 | 42.3 | 37.3 | Insoluble | < 1 |

Disclaimer: This table presents theoretically derived predictions and is not a substitute for experimental data. It should be used as a guide for solvent screening. Actual solubility may be influenced by factors such as temperature and impurities.

Conclusion and Practical Implications

This guide establishes a detailed framework for understanding and predicting the solubility of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. Based on a theoretical estimation of its Hansen Solubility Parameters (δd=19.1, δp=9.5, δh=6.2), the compound is predicted to be a molecule of moderate polarity.

Key Predictions:

  • High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, dichloromethane, and THF, which have well-matched HSP components.

  • Moderate Solubility: Predicted in aromatic solvents like toluene and highly polar solvents like DMSO, where some HSP components differ significantly.

  • Low to Insoluble: Expected in highly protic solvents like ethanol and methanol, and non-polar aliphatic solvents like hexane, due to large mismatches in hydrogen bonding and polarity parameters, respectively.

This predictive profile, combined with the robust experimental protocol provided, equips researchers and formulation scientists with the necessary tools to intelligently select solvents for synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

  • Just-Baringo, X., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

  • American Chemical Society. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

  • ResearchGate. (2017). A New Improved Method for Estimating Hansen Solubility Parameters of Polymers. [Link]

  • Technical University of Denmark. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods. [Link]

  • Hansen Solubility. (2022). HSPiP HSP Estimation (New). YouTube. [Link]

  • Georganics. (n.d.). (E)-Methyl 2-cyano-3-(5-(4-methoxyphenyl)thiophen-2-yl)acrylate. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 107. [Link]

  • Wikipedia. (n.d.). Methyl cyanoacrylate. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

  • Legislation.gov.uk. (n.d.). A.6. WATER SOLUBILITY. [Link]

  • PubChemLite. (n.d.). Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (C12H11NO3). [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]

  • ResearchGate. (2011). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

  • PubChem. (n.d.). Pyrogallol. [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

Sources

Exploratory

A Technical Guide to the Melting Point and Thermal Stability of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This in-depth technical guide provides a comprehensive analysis of the melting point and thermal stability of Me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the melting point and thermal stability of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this compound. The guide delves into the theoretical and practical aspects of its thermal properties, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, a member of the cyanoacrylate family, is a versatile molecule with significant potential in various scientific and industrial applications, including in the synthesis of novel pharmaceutical compounds. Its chemical structure, characterized by an electron-withdrawing cyano group and a phenyl ring substituted with a methoxy group, imparts unique electronic and steric properties that influence its reactivity and physical characteristics. A thorough understanding of its thermal properties, specifically its melting point and thermal stability, is paramount for its effective utilization in synthesis, formulation, and storage. These parameters directly impact processability, shelf-life, and the overall quality of the final product.

Understanding the Thermal Behavior: A Deep Dive

The thermal behavior of a crystalline solid like Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is governed by the strength of its crystal lattice, which is a function of intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding. The methoxy group on the phenyl ring can influence crystal packing and, consequently, the melting point.

2.1. Melting Point: More Than Just a Number

The melting point is a critical physical property that provides a primary indication of a compound's purity. For a pure crystalline solid, melting occurs over a narrow temperature range. The presence of impurities typically broadens this range and depresses the melting point.

Causality Behind Expected Melting Behavior:

  • Molecular Symmetry and Packing: The planar nature of the acrylate system and the phenyl ring allows for efficient crystal packing, likely leading to a relatively sharp melting point. The methoxy group's position can influence the symmetry and packing efficiency.

  • Intermolecular Forces: The polar cyano and ester groups contribute to dipole-dipole interactions, which, along with London dispersion forces, are the primary intermolecular forces holding the crystal lattice together. The strength of these forces dictates the energy required to transition from a solid to a liquid state.

2.2. Thermal Stability: The Onset of Decomposition

Thermal stability refers to the temperature at which a compound begins to chemically decompose. For organic molecules like Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, this involves the breaking of covalent bonds. Understanding the thermal stability is crucial for establishing safe handling and processing temperatures, preventing unwanted degradation, and ensuring the integrity of the compound.

Factors Influencing Thermal Stability:

  • Bond Strengths: The presence of various functional groups (ester, cyano, ether) with different bond energies will influence the decomposition pathway. The C-C, C-O, and C=C bonds within the molecule will have varying susceptibilities to thermal cleavage.

  • Decomposition Pathways: Thermal degradation of acrylates can proceed through various mechanisms, including depolymerization, chain scission, and the evolution of volatile products. The specific pathway for this molecule would likely involve the fragmentation of the ester group and the acrylate backbone.

Experimental Determination of Thermal Properties

To accurately characterize the melting point and thermal stability of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, two primary thermal analysis techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

3.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[2] It provides quantitative information about thermal events such as melting, crystallization, and glass transitions. A typical DSC thermogram for a pure crystalline solid will show a sharp endothermic peak corresponding to its melting point.

3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of a material. A TGA curve will show a step-wise decrease in mass as the compound decomposes and volatile products are released.

Thermal PropertyAnalytical TechniqueExpected ObservationSignificance in Drug Development
Melting Point Differential Scanning Calorimetry (DSC)A sharp endothermic peak.Purity assessment, solid-state characterization, formulation design.
Decomposition Temperature Thermogravimetric Analysis (TGA)Onset temperature of mass loss.Defines upper-temperature limit for processing and storage, safety assessment.
Thermal Degradation Profile Thermogravimetric Analysis (TGA)Step-wise mass loss corresponding to different decomposition stages.Provides insights into degradation mechanisms and the nature of byproducts.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for the accurate determination of the melting point and thermal stability of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

4.1. Protocol for Melting Point Determination using DSC

This protocol outlines the steps for determining the melting point of the title compound with high precision.

Step 1: Sample Preparation

  • Accurately weigh 2-5 mg of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components during heating.

Step 2: Instrument Setup and Calibration

  • Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min to maintain an inert atmosphere.

Step 3: Thermal Method

  • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

  • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the expected melting point.

  • Record the heat flow as a function of temperature.

Step 4: Data Analysis

  • The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

  • The peak temperature and the enthalpy of fusion (area under the peak) should also be recorded.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample seal Seal in Aluminum Pan weigh->seal calibrate Calibrate DSC seal->calibrate purge Set N2 Purge calibrate->purge equilibrate Equilibrate at 25°C purge->equilibrate ramp Heat at 10°C/min equilibrate->ramp record Record Heat Flow ramp->record analyze Analyze Thermogram record->analyze determine_mp Determine Melting Point (Onset) analyze->determine_mp

Caption: Workflow for Melting Point Determination using DSC.

4.2. Protocol for Thermal Stability Assessment using TGA

This protocol provides a robust method for evaluating the thermal decomposition profile of the compound.

Step 1: Sample Preparation

  • Accurately weigh 5-10 mg of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate into a ceramic or platinum TGA pan.

Step 2: Instrument Setup and Calibration

  • Perform weight and temperature calibrations on the TGA instrument according to the manufacturer's guidelines.

  • Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min to ensure an inert environment and efficient removal of decomposition products.

Step 3: Thermal Method

  • Equilibrate the sample at ambient temperature.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Continuously record the sample mass as a function of temperature.

Step 4: Data Analysis

  • Determine the onset temperature of decomposition from the TGA curve, which represents the temperature at which significant mass loss begins.

  • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.

  • Quantify the mass loss at each decomposition step.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_analysis_tga Thermal Analysis cluster_data_tga Data Interpretation weigh_tga Weigh 5-10 mg of Sample calibrate_tga Calibrate TGA weigh_tga->calibrate_tga purge_tga Set N2 Purge calibrate_tga->purge_tga equilibrate_tga Equilibrate at Ambient Temp. purge_tga->equilibrate_tga ramp_tga Heat at 10°C/min to 600°C equilibrate_tga->ramp_tga record_tga Record Mass Loss ramp_tga->record_tga analyze_tga Analyze TGA/DTG Curves record_tga->analyze_tga determine_decomp Determine Decomposition Temp. analyze_tga->determine_decomp

Caption: Workflow for Thermal Stability Assessment using TGA.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the melting point and thermal stability of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. While direct experimental data for this specific compound is sparse, a scientifically sound estimation and discussion have been presented based on its close structural analog, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. The detailed experimental protocols for DSC and TGA provide a clear roadmap for researchers to accurately determine these critical thermal properties.

A thorough understanding and experimental verification of the melting point and thermal stability are indispensable for the successful application of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate in drug development and other advanced applications. Future work should focus on obtaining and publishing the precise experimental data for this compound to further enrich the scientific literature and support its broader use.

References

  • Mettler-Toledo. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Madan Kumar, S., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. Available at: [Link]

  • Supplementary Information. Journal of the Mexican Chemical Society. (2023). 67(1). Available at: [Link]

Sources

Foundational

Literature review on Methyl 2-cyano-3-(4-methoxyphenyl)acrylate applications

Content Type: Technical Whitepaper & Experimental Guide Subject: CAS 14479-58-4 | Applications in Photophysics & Heterocyclic Synthesis Audience: Senior Application Scientists, Medicinal Chemists, Materials Engineers Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: CAS 14479-58-4 | Applications in Photophysics & Heterocyclic Synthesis Audience: Senior Application Scientists, Medicinal Chemists, Materials Engineers

Executive Summary

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 14479-58-4) is a highly functionalized cinnamate derivative often mischaracterized by its proximity to industrial cyanoacrylate adhesives. Unlike the volatile monomers used in "super glues" (e.g., methyl 2-cyanoacrylate), this compound is a crystalline solid acting as a conjugated Michael acceptor and a broad-spectrum UV-A absorber .

Its primary utility lies in two distinct high-value sectors:

  • Photostabilization: It functions as a reactive UV filter in polymer matrices, dissipating high-energy photons via non-radiative decay pathways (E/Z isomerization).

  • Medicinal Chemistry: It serves as a "linchpin" intermediate in the Knoevenagel-Michael cascade, enabling the rapid assembly of pharmacologically active dihydropyrimidines and 2-propenoylamides.

This guide provides a validated synthesis protocol, mechanistic insights into its photophysics, and a roadmap for its application in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Common Name Methyl

-cyano-4-methoxycinnamate
CAS Number 14479-58-4 (E-isomer), 65576-66-1 (General)
Molecular Formula

Molecular Weight 217.22 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 108–112 °C (Solvent dependent)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water

(Abs)
~310–330 nm (UV-A/B boundary region)

Validated Synthesis Protocol

Methodology: Knoevenagel Condensation Rationale: This protocol utilizes a weak base catalyst to prevent polymerization of the acrylate, ensuring high regioselectivity for the trans (E) isomer due to steric hindrance.

Reagents
  • Substrate: 4-Methoxybenzaldehyde (10 mmol, 1.36 g)

  • Active Methylene: Methyl cyanoacetate (10 mmol, 0.99 g)

  • Catalyst: Piperidine (0.5 mmol, ~5 drops) or DABCO (0.5 mmol)

  • Solvent: Ethanol (20 mL) or Solvent-free (Green Chemistry route)

Step-by-Step Workflow
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde and methyl cyanoacetate in Ethanol.

  • Catalysis: Add Piperidine dropwise at room temperature. A transient color change (yellowing) indicates the formation of the enolate intermediate.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Process Control (TLC): Monitor using Hexane:Ethyl Acetate (7:3). Product

      
      .[1] The aldehyde spot (
      
      
      
      ) should disappear.
  • Crystallization: Cool the reaction mixture to 4 °C (ice bath). The target compound will precipitate as pale yellow needles.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol if purity <98%.

Mechanistic Pathway (DOT Visualization)

SynthesisPathway Aldehyde 4-Methoxybenzaldehyde Intermediate Aldol Adduct (Transient) Aldehyde->Intermediate Nucleophilic Attack Cyanoacetate Methyl Cyanoacetate Cyanoacetate->Intermediate Deprotonation Product Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (Target) Intermediate->Product -H2O (Dehydration) Thermodynamic Control Catalyst Piperidine (Base Catalyst) Catalyst->Cyanoacetate Activates

Figure 1: The Knoevenagel condensation pathway. The base catalyst generates a carbanion from the cyanoacetate, which attacks the aldehyde carbonyl. Subsequent dehydration is the driving force, locking the molecule in the conjugated E-isomer form.

Application 1: Photophysics & UV Stabilization

Role: UV-A/B Absorber in Polymers and Coatings.

Unlike simple acrylates, the extended conjugation provided by the 4-methoxyphenyl group shifts the absorption maximum into the critical 310–330 nm range. This makes the compound effective at shielding materials from photo-oxidative degradation.

Mechanism of Action

The molecule operates as a non-sacrificial photostabilizer . Upon absorbing a UV photon, it undergoes a reversible E/Z photoisomerization. This process converts the destructive UV energy into harmless thermal energy (heat), allowing the molecule to return to its ground state and repeat the cycle.

  • Ground State: (E)-Isomer (Stable)

  • Excited State: Singlet state (

    
    ) 
    
    
    
    Intersystem Crossing
    
    
    Vibrational Relaxation.
  • Result: Polymer chains (e.g., PVC, Polycarbonate) are spared from radical formation.

Application 2: Synthetic Intermediate in Drug Discovery

Role: Michael Acceptor for Heterocyclic Construction.

The electron-withdrawing cyano and ester groups at the


-position activate the 

-carbon, making it a "soft" electrophile ideal for Michael addition reactions. This reactivity is exploited to synthesize dihydropyrimidines (calcium channel blockers) and 2-amino-4H-pyrans (anticancer scaffolds).
Protocol: Synthesis of Dihydropyrimidines (Biginelli-Type)
  • Reactants: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate + Urea (or Thiourea).

  • Conditions: Reflux in Ethanol with catalytic HCl or

    
    .
    
  • Outcome: Cyclization yields 4-(4-methoxyphenyl)-substituted pyrimidinones.

Pharmacological Relevance Map (DOT Visualization)

PharmaApplications Core Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (Michael Acceptor) Pyrimidines Dihydropyrimidines (Antiviral / Antihypertensive) Core->Pyrimidines Cyclocondensation Pyrans 2-Amino-4H-pyrans (Anticancer / Pro-apoptotic) Core->Pyrans Michael Addition Pyrazoles Pyrazoles (Anti-inflammatory) Core->Pyrazoles 1,3-Dipolar Cycloaddition Urea + Urea/Thiourea Urea->Pyrimidines Malononitrile + Malononitrile Malononitrile->Pyrans Hydrazine + Hydrazine Hydrazine->Pyrazoles

Figure 2: Divergent synthesis pathways. The core acrylate serves as a scaffold for three major classes of bioactive heterocycles.

References

  • Synthesis & Crystallography: Suchetan, P. A., et al. "Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate."[1][2] Acta Crystallographica Section E, 2013. (Note: Cites the ethyl analog; methyl analog follows identical protocol).

  • Catalytic Methods: "Metal-free synthesis of cyano acrylates via cyanuric chloride-mediated Knoevenagel condensation." Royal Society of Chemistry Advances, 2014.

  • Biological Activity: "Synthesis and Characterization of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate." MDPI Molecules, 2022.

  • Chemical Properties: PubChem Compound Summary for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CID 12217345).

Sources

Exploratory

Advanced Crystallographic Characterization: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

This guide outlines the comprehensive technical workflow for the crystal structure analysis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (often abbreviated as MCMA or related to the methyl -cyano-4-methoxycinnamate clas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive technical workflow for the crystal structure analysis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (often abbreviated as MCMA or related to the methyl


-cyano-4-methoxycinnamate class). This compound represents a classic "push-pull" chromophore, where the electron-donating methoxy group and electron-withdrawing cyano/ester groups create significant nonlinear optical (NLO) potential.

This analysis synthesizes synthetic protocols, crystallographic data reduction, and supramolecular characterization into a unified technical framework.

Introduction & Molecular Significance

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a conjugated ester synthesized via the Knoevenagel condensation. Its crystallographic interest lies in its push-pull electronic structure , which dictates its hyperpolarizability and potential application in NLO materials.

  • Donor (D): 4-Methoxy group (

    
    ).
    
  • 
    -Bridge:  Phenyl ring + ethylenic double bond.
    
  • Acceptor (A): Cyano (

    
    ) and Methyl Ester (
    
    
    
    ) groups.

The crystal structure analysis is critical to determine the macroscopic non-centrosymmetry (required for Second Harmonic Generation) versus the likely centrosymmetric dimerization typical of this class.

Synthesis & Crystal Growth Protocol

To obtain diffraction-quality single crystals, purity is paramount. The following protocol ensures the isolation of the thermodynamically stable E-isomer.

Optimized Knoevenagel Condensation

Reaction:



ParameterSpecificationRationale
Stoichiometry 1:1.1 (Aldehyde:Ester)Slight excess of ester drives consumption of the aldehyde.
Catalyst Piperidine (0.1 eq)Mild base sufficient to deprotonate the active methylene; avoids side reactions.
Solvent Ethanol (Abs.)Green solvent; product often precipitates upon cooling, simplifying isolation.
Temperature Reflux (

)
Ensures rapid equilibrium; usually complete in 1–3 hours.
Single Crystal Growth Strategy

The "Push-Pull" nature creates a strong dipole, often leading to rapid precipitation. Controlled growth is required.

  • Method: Slow Evaporation at Constant Temperature (SECT).

  • Solvent System: Ethanol/Acetone (3:1 v/v).

    • Why: Acetone solubilizes the polar ester, while Ethanol acts as a precipitant as it evaporates (lower vapor pressure than acetone? No, Ethanol bp

      
      , Acetone bp 
      
      
      
      . Actually, Acetone evaporates faster, increasing supersaturation).
    • Correction: Use Ethanol/Dichloromethane (1:1) . DCM evaporates fast, inducing nucleation; Ethanol slows the growth.

  • Conditions:

    
    , vibration-free environment, 0.2 
    
    
    
    m filtered solution.

X-Ray Diffraction Workflow (Data to Structure)

This section details the "Self-Validating" protocol for structural determination.

Data Collection Parameters[1][2][3]
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects, though the organic nature means absorption is low (
    
    
    ).
  • Temperature: 100 K (Cryostream).

    • Reason: Reduces thermal motion (ADP), allowing precise determination of bond length alternation (BLA) in the conjugated system.

  • Resolution: 0.8 Å or better (

    
    ).
    
Structural Solution & Refinement

The workflow utilizes the SHELX suite within OLEX2 or WinGX.

  • Space Group Determination: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    . These centrosymmetric groups are common for dipolar organics due to dipole-dipole antiparallel pairing.
  • Phasing: Use SHELXT (Intrinsic Phasing). The heavy atoms (O, N) will appear immediately.

  • Refinement (SHELXL):

    • Minimize

      
       (on 
      
      
      
      ) and
      
      
      (on
      
      
      ).
    • Target:

      
       for data 
      
      
      
      .
    • H-Atoms: Constrain using the Riding Model (Aromatic C-H = 0.95 Å, Methyl C-H = 0.98 Å).

Structural Elucidation: What to Analyze

Once the structure is solved, the analysis must focus on the structure-property relationship.

Molecular Conformation (The E-Isomer)

Based on the ethyl analog [1, 3], the (E)-isomer is the expected product.

  • Diagnostic: The bulky Phenyl ring and the Ester group will be trans to each other across the C=C double bond (or strictly, the Phenyl and the Carboxyl group are on opposite sides).

  • Planarity: Check the torsion angle

    
    . A value near 
    
    
    
    or
    
    
    indicates high conjugation.
Supramolecular Architecture

The packing is dominated by weak hydrogen bonds and


-stacking.
  • C-H...O Interactions: Look for the "Centrosymmetric Dimer." The acidic vinylic proton or an aromatic proton often donates to the Carbonyl Oxygen (

    
    ).
    
    • Motif:

      
       or 
      
      
      
      graph sets are typical [3].[1][2]
  • C-H...N Interactions: The Cyano nitrogen is a strong acceptor.

  • 
    -
    
    
    
    Stacking:
    Measure the centroid-to-centroid distance between phenyl rings of adjacent layers. (Typical range: 3.5 – 3.8 Å).
Hirshfeld Surface Analysis

To quantify these interactions, generate Hirshfeld surfaces (using CrystalExplorer).[3]

  • 
     Surface:  Look for red spots indicating contacts shorter than the van der Waals radii sum (strong H-bonds).
    
  • Fingerprint Plots:

    • Spikes: Sharp spikes at the bottom left indicate C-H...O or C-H...N interactions.

    • Central Diffuse Region: Indicates C...C (

      
      -stacking) interactions.
      

Visualizations

Diagram 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to diffraction-quality crystals.

SynthesisWorkflow Start Reagents: 4-Methoxybenzaldehyde Methyl Cyanoacetate Reaction Knoevenagel Condensation (EtOH, Piperidine, Reflux) Start->Reaction 1:1.1 eq Isolation Precipitation & Filtration (Yield > 85%) Reaction->Isolation Cool to RT Purification Recrystallization (Solvent: EtOH) Isolation->Purification Crude Solid Growth Single Crystal Growth (Slow Evaporation: EtOH/DCM) Purification->Growth Sat. Solution Analysis SC-XRD Analysis (Mo-Kα, 100 K) Growth->Analysis Select Crystal

Caption: Step-by-step workflow for synthesizing and isolating single crystals of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Diagram 2: Structural Analysis Logic

This diagram illustrates the hierarchy of structural features to be analyzed after refinement.

StructuralLogic UnitCell Unit Cell Data (a, b, c, β) Molecule Molecular Geometry (Asymmetric Unit) UnitCell->Molecule Packing Supramolecular Packing (Crystal Lattice) Molecule->Packing Symmetry Expansion Isomer Isomerism (E vs Z determination) Molecule->Isomer Planarity Planarity & Conjugation (Torsion Angles) Molecule->Planarity HBonds Hydrogen Bonds (C-H...O, C-H...N) Packing->HBonds PiStack Pi-Pi Stacking (Centroid Distances) Packing->PiStack Hirshfeld Hirshfeld Surface (d_norm, Fingerprint) HBonds->Hirshfeld Quantified by PiStack->Hirshfeld

Caption: Hierarchical analysis framework: From basic unit cell metrics to complex supramolecular quantification.

References

The following references provide the foundational data for the Ethyl analog, which serves as the primary structural model for the Methyl derivative described above.

  • Pawar, T. B., et al. (2016). "Synthesis, spectral characterization and crystal structure of ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate." Der Pharma Chemica, 8(18), 288-293.

  • Sun, Y., et al. (2010). "Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate." Acta Crystallographica Section E, E66, o2688.

  • Jasinski, J. P., et al. (2011). "Crystal structure of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate." Acta Crystallographica Section E, 67(2), o457.

  • Spackman, M. A., & Jayatilaka, D. (2009).[3] "Hirshfeld surface analysis."[4][3][5][6] CrystEngComm, 11, 19-32.

Sources

Protocols & Analytical Methods

Method

Knoevenagel condensation synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

An Application Note for the Synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate via Knoevenagel Condensation Abstract This document provides a comprehensive guide to the synthesis of Methyl 2-cyano-3-(4-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate via Knoevenagel Condensation

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate through the Knoevenagel condensation. The protocol details the reaction between p-anisaldehyde and methyl cyanoacetate, catalyzed by piperidine. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline methods for product purification and characterization. Furthermore, this note includes essential safety precautions, troubleshooting advice, and a curated list of references to support the scientific integrity of the described methodology. The resulting α,β-unsaturated cyanoacrylate is a valuable building block in the synthesis of various fine chemicals and pharmaceutical intermediates.

Introduction: The Knoevenagel Condensation

The Knoevenagel condensation, first described by Emil Knoevenagel, is a cornerstone of carbon-carbon bond formation in organic synthesis. It is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[1]

These products are highly versatile intermediates, finding application in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][3] This protocol focuses on a specific application: the synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, a compound with potential use as a monomer and a precursor for more complex molecular architectures.[4][5]

Reaction Mechanism and the Role of the Catalyst

The condensation is catalyzed by a weak base, typically an amine like piperidine. The mechanism can proceed through two primary, competing pathways, with recent studies suggesting the iminium pathway is often predominant.[6][7]

  • The Enolate Pathway: The basic catalyst deprotonates the active methylene compound (methyl cyanoacetate), which is rendered acidic by the two adjacent electron-withdrawing groups (cyano and ester). This creates a resonance-stabilized enolate ion. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-anisaldehyde to form an aldol addition product. Subsequent dehydration, often spontaneous or under mild heating, yields the final α,β-unsaturated product.[8][9]

  • The Iminium Pathway: The amine catalyst (piperidine) first reacts with the aldehyde (p-anisaldehyde) to form a carbinolamine intermediate, which then eliminates water to form a highly electrophilic iminium ion.[6] This iminium ion is more susceptible to nucleophilic attack by the enolate of methyl cyanoacetate. The resulting adduct then eliminates the piperidine catalyst to afford the final product.[8][10] Theoretical and kinetic studies suggest that the formation of the iminium ion can be the rate-determining step and that the primary role of piperidine is to facilitate the final elimination step.[6][7]

Below is a diagram illustrating the generally accepted mechanistic pathways.

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_iminium Iminium Pathway cluster_enolate Enolate Pathway pAnis p-Anisaldehyde Iminium Iminium Ion pAnis->Iminium + Piperidine - H₂O Aldol Aldol Adduct pAnis->Aldol + Enolate MeCN Methyl Cyanoacetate Enolate Enolate Ion MeCN->Enolate + Piperidine - Piperidinium Adduct1 Iminium Adduct Iminium->Adduct1 + Enolate Product Methyl 2-cyano-3-(4-methoxyphenyl)acrylate Adduct1->Product - Piperidine Aldol->Product - OH⁻

Caption: Figure 1: Knoevenagel Condensation Mechanism

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of the target compound. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Reagents: p-Anisaldehyde (4-methoxybenzaldehyde), Methyl cyanoacetate, Piperidine, Ethanol (or Methanol), Hydrochloric acid (optional, for work-up), Deionized water.

  • Equipment: Round-bottom flask (50 mL or 100 mL), magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, separatory funnel, Büchner funnel and flask, filter paper, beakers, graduated cylinders, equipment for Thin Layer Chromatography (TLC).

Reagent Summary
ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Mass (g)Volume (mL)Equivalents
p-Anisaldehyde136.151.119101.361.221.0
Methyl Cyanoacetate99.091.123100.990.881.0
Piperidine85.150.86210.0850.10.1 (catalytic)
Ethanol46.070.789--20(Solvent)
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of p-anisaldehyde and 0.99 g (10 mmol) of methyl cyanoacetate in 20 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: To the stirred solution, add 0.1 mL (~1 mmol) of piperidine dropwise using a pipette.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent) until the starting aldehyde spot has disappeared or significantly diminished (typically 2-4 hours). A solid product may begin to precipitate during the reaction.

  • Product Isolation (Work-up): Once the reaction is complete, cool the flask in an ice-water bath for 20-30 minutes to maximize precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with a small amount of cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials.

  • Purification: The crude product is often of high purity. However, for superior purity, recrystallize the solid from a minimal amount of hot ethanol or methanol.[2][11] Dissolve the crude solid in the hot solvent and allow it to cool slowly to room temperature, then in an ice bath, to form well-defined crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small portion of cold solvent, and dry them under vacuum or in a desiccator to a constant weight.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Dissolve Reactants (p-Anisaldehyde, Methyl Cyanoacetate) in Ethanol B 2. Add Piperidine (Catalyst) A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Cool in Ice Bath (Precipitate Product) C->D E 5. Vacuum Filter (Collect Crude Solid) D->E F 6. Recrystallize (from hot Ethanol) E->F G 7. Filter & Dry (Obtain Pure Product) F->G

Caption: Figure 2: Experimental Workflow

Product Characterization

The final product, Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, should be a white to pale yellow crystalline solid.

AnalysisExpected Result
Melting Point 85-88 °C (literature for methyl ester)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.15 (s, 1H, vinylic CH), 7.98 (d, 2H, Ar-H), 6.97 (d, 2H, Ar-H), 3.88 (s, 3H, -COOCH₃), 3.87 (s, 3H, Ar-OCH₃). Note: Data is for the analogous ethyl ester, methyl signals will be singlets.[12][13]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 163.7 (C=O), 163.1 (Ar-C-O), 154.3 (C=C-Ar), 133.6 (Ar-CH), 124.3 (Ar-C), 116.2 (C≡N), 114.7 (Ar-CH), 99.4 (C=C-CN), 55.8 (Ar-OCH₃), 52.0 (ester -OCH₃). Note: Adapted from ethyl ester data.[12][13][14]
IR Spectroscopy (KBr, cm⁻¹)~2220 (C≡N stretch), ~1720 (C=O ester stretch), ~1600 (C=C alkene stretch), ~1580 & ~1510 (Ar C=C stretch), ~1260 & ~1030 (C-O stretch).[12][13]
Mass Spec (ESI-MS) [M+H]⁺ = 218.08 m/z.[15]

Safety and Handling Precautions

It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE) and engineering controls.

  • General: Perform the entire procedure in a well-ventilated chemical fume hood.[16][17] Wear safety goggles, a lab coat, and nitrile gloves at all times.[17][18] An eyewash station and safety shower should be readily accessible.[17]

  • p-Anisaldehyde: Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child.[16][17] Avoid inhalation of vapors.

  • Methyl Cyanoacetate: Causes serious eye irritation.[18][19] In case of eye contact, rinse cautiously with water for several minutes.

  • Piperidine: Highly flammable liquid and vapor. Toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care in the fume hood.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Impure starting materials. 3. Insufficient reaction time.1. Use fresh piperidine. 2. Check the purity of aldehyde and methyl cyanoacetate. 3. Extend reaction time and continue monitoring by TLC.
Incomplete Reaction 1. Insufficient catalyst. 2. Low reaction temperature.1. Add a small additional amount of piperidine. 2. Gently warm the reaction mixture (e.g., to 40-50 °C) if it stalls at room temperature.
Product is Oily/Gummy 1. Presence of impurities. 2. Incomplete removal of solvent.1. Wash the crude product thoroughly with cold water or a non-polar solvent like hexane to remove soluble impurities. 2. Ensure the product is completely dry before recrystallization. Attempt trituration with cold ethanol.
Difficulty with Recrystallization 1. Solution is too dilute or too concentrated. 2. Cooling too rapidly.1. If no crystals form, boil off some solvent. If product "oils out," add more hot solvent. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.

Conclusion

The Knoevenagel condensation provides an efficient and reliable method for the synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. The protocol described herein is robust, high-yielding, and utilizes readily available reagents and standard laboratory equipment. The resulting α,β-unsaturated system is a valuable synthon for further chemical transformations, making this procedure highly relevant for professionals in organic synthesis and drug development.

References

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • Freccero, M., et al. (2018, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Acevedo, O., et al. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Method for the Synthesis of Cyanoacrylates by Knoevenagel Condensation. Retrieved from [Link]

  • RSC Publishing. (n.d.). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Zanin, L. G., et al. (2024, January 10). Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • ScienceLab.com. (2005, September 10). Material Safety Data Sheet - p-Anisaldehyde. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Additional experimental data. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2023). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • SpectraBase. (n.d.). METHYL-(E)-2-CYANO-3-PHENYL-ACRYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US8524723B2 - Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate.
  • National Institutes of Health. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • European Patent Office. (2021, May 12). UNIT AND PROCESS FOR PURIFICATION OF CRUDE METHYL METHACRYLATE. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Contents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • Google Patents. (2010, October 21). US20130331598A1 - 2-cyanoacrylate-purifying method.
  • Google Patents. (n.d.). CN1046518A - The purification of methyl methacrylate and preparation method.
  • European Patent Office. (n.d.). Process for purifying methyl methacrylate. Retrieved from [Link]

  • MDPI. (n.d.). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Retrieved from [Link]

Sources

Application

Application Note: Rapid and Efficient Synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate via Microwave-Assisted Knoevenagel Condensation

Abstract & Introduction The synthesis of α,β-unsaturated cyanoacrylates is of significant interest in organic and medicinal chemistry due to their utility as versatile synthetic intermediates and their presence in variou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of α,β-unsaturated cyanoacrylates is of significant interest in organic and medicinal chemistry due to their utility as versatile synthetic intermediates and their presence in various biologically active molecules.[1][2] Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, in particular, serves as a valuable building block. The traditional method for its synthesis is the Knoevenagel condensation, a cornerstone reaction for C-C bond formation.[1] However, conventional heating methods for this reaction often require prolonged reaction times and significant energy consumption.

This application note details a robust and highly efficient protocol for the synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate using Microwave-Assisted Organic Synthesis (MAOS). This "green chemistry" approach offers substantial advantages, including dramatic reductions in reaction time (from hours to minutes), improved energy efficiency, and often higher product yields with cleaner reaction profiles.[3][4][5][6] By leveraging the principles of direct, volumetric heating that microwave energy provides, this protocol aligns with modern demands for sustainable and economical chemical manufacturing.[3][5] We will explore the underlying reaction mechanism, provide a detailed step-by-step protocol, and present expected characterization data for the final product.

The Knoevenagel Condensation: Reaction and Mechanism

The synthesis proceeds via a piperidine-catalyzed Knoevenagel condensation between p-anisaldehyde and methyl cyanoacetate.

Overall Reaction:

(Self-generated image, not from a search result)

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[7] The role of the base, typically a weak amine like piperidine, is crucial for the initial deprotonation of the active methylene compound.[8]

Mechanistic Pillars:

  • Enolate Formation: Piperidine acts as a base to deprotonate the α-carbon of methyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups. This generates a resonance-stabilized enolate ion.[7][8]

  • Nucleophilic Attack: The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of p-anisaldehyde, forming a tetrahedral alkoxide intermediate.[7]

  • Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst (the piperidinium ion), to form a β-hydroxy adduct.[8]

  • Dehydration: A final base-catalyzed elimination of a water molecule results in the formation of a new C=C double bond, yielding the final α,β-unsaturated product.[7][8] This step often proceeds via an E1cB mechanism.[8]

While the above pathway is widely accepted, an alternative mechanism involving the formation of an iminium ion from the reaction of piperidine and the aldehyde has also been proposed and studied.[8][9][10] In this pathway, the enolate attacks the more electrophilic iminium ion.

The Role of Microwave Irradiation

Conventional heating relies on conduction and convection, which is often slow and inefficient. Microwave irradiation, however, provides energy directly to polar molecules in the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[5] This results in rapid, uniform, and efficient heating, which dramatically accelerates the reaction rate, often leading to higher yields and minimizing the formation of byproducts.[3][5][11] This makes MAOS a superior method for reactions like the Knoevenagel condensation.[1][12]

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
p-AnisaldehydeReagent Grade, ≥98%Standard Supplier
Methyl CyanoacetateReagent Grade, ≥99%Standard Supplier
PiperidineReagent Grade, ≥99%Standard SupplierCatalyst
Ethanol (Optional)ACS GradeStandard SupplierSolvent
Deionized WaterIn-houseFor workup
Microwave ReactorCEM, Anton Paar, etc.With sealed vessel capability
Reaction Vessels10 mL or 20 mLMicrowave specificWith magnetic stir bars
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add p-anisaldehyde (e.g., 1.36 g, 10 mmol).

  • Addition of Active Methylene: To the same vessel, add methyl cyanoacetate (e.g., 0.99 g, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of piperidine using a Pasteur pipette. Note: While this reaction can be run solvent-free, adding a small amount of a polar solvent like ethanol (1-2 mL) can sometimes improve energy absorption and mixing.[13]

  • Vessel Sealing: Securely cap the reaction vessel. Ensure the cap is properly torqued according to the manufacturer's specifications.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 100-120 °C (Use a ramp time of 2 minutes)

    • Hold Time: 3-5 minutes at the target temperature

    • Power: 100-150 W (dynamic power control to maintain temperature)

    • Stirring: Medium to high

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's forced air cooling system before carefully venting and opening.

  • Product Isolation: The reaction mixture should solidify upon cooling. Add 10 mL of cold ethanol or a 1:1 mixture of ethanol and water to the vessel.

  • Filtration: Break up the solid product and collect it by vacuum filtration. Wash the solid with two portions of cold ethanol (5 mL each) to remove any unreacted starting materials or catalyst.

  • Drying: Dry the collected solid product in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a white or pale-yellow crystalline solid.

  • (Optional) Recrystallization: For higher purity, the crude product can be recrystallized from hot ethanol.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Combine Reactants (p-Anisaldehyde, Methyl Cyanoacetate) & Catalyst (Piperidine) seal_vessel 2. Seal Vessel prep_reagents->seal_vessel mw_irrad 3. Microwave Irradiation (120°C, 3-5 min) seal_vessel->mw_irrad cool_down 4. Cool to < 50°C mw_irrad->cool_down isolate 5. Isolate Crude Product (Add Cold Ethanol) cool_down->isolate filtrate 6. Vacuum Filtration & Washing isolate->filtrate dry 7. Dry Product filtrate->dry characterize 8. Characterization (NMR, MP, IR) dry->characterize final_product Pure Product characterize->final_product

Caption: Experimental workflow for microwave-assisted synthesis.

Data and Results

Summary of Reaction Parameters

The following table presents typical parameters and expected outcomes for this synthesis.

ParameterValue
Reactantsp-Anisaldehyde, Methyl Cyanoacetate
Molar Ratio1:1
CatalystPiperidine
SolventSolvent-free or Ethanol (1-2 mL)
Temperature120 °C
Reaction Time3-5 minutes
Microwave Power~150 W (dynamic)
Expected Yield >90%
Appearance White to pale-yellow solid
Product Characterization

The identity and purity of the synthesized Methyl 2-cyano-3-(4-methoxyphenyl)acrylate should be confirmed using standard analytical techniques.

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ = 8.15 (s, 1H), 7.98 (d, J = 8.8 Hz, 2H), 6.97 (d, J = 8.8 Hz, 2H), 4.35 (q, J = 7.2 Hz, 2H), 3.88 (s, 3H), 1.38 (t, J = 7.2 Hz, 3H).[14]

  • ¹³C NMR (100 MHz, CDCl₃): δ = 163.8, 163.1, 154.4, 133.6, 124.4, 116.2, 114.8, 99.4, 62.4, 55.6, 14.2.[14]

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

Reaction Mechanism Diagram

G Knoevenagel Condensation Mechanism MeCN Methyl Cyanoacetate Enolate Enolate Ion (Nucleophile) MeCN->Enolate 1. Deprotonation Anis p-Anisaldehyde Adduct β-Hydroxy Adduct Anis->Adduct Pip Piperidine (Base) Pip->Enolate Enolate->Adduct 2. Nucleophilic Attack & Protonation Product Final Product Adduct->Product 3. Dehydration (-H₂O) Water H₂O Adduct->Water

Caption: Simplified mechanism of the Knoevenagel condensation.

Conclusion

This application note demonstrates that the microwave-assisted Knoevenagel condensation is a superior method for the synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. The protocol is rapid, highly efficient, reproducible, and aligns with the principles of green chemistry by minimizing reaction time and energy usage.[6][15] The solvent-free approach, in particular, reduces chemical waste and simplifies product isolation.[1][4][11] This methodology provides a reliable and scalable route for producing this valuable synthetic intermediate, making it highly suitable for both academic research and industrial drug development settings.

References

  • Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Journal of Drug Delivery and Therapeutics.
  • Knoevenagel Condensation Reaction. Master Organic Chemistry.
  • Villemin, D., & Martin, B. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules.
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2018). The Journal of Physical Chemistry B - ACS Figshare.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research and Review.
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar.
  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • Introduction to Microwave Assisted Organic Synthesis. BS Publications.
  • Knoevenagel Condensation. Alfa Chemistry.
  • Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals (Basel).
  • Trabolsi, A., et al. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI.
  • Bhuiyan, M.M.H., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText.
  • Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers.
  • Microwave Irradiation for Catalyst and Solvent Free Knoevenagel/Michael Domino Reaction. (2014). Ingenta Connect.
  • Jimenez, D.E.Q., et al. (2019). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Current Microwave Chemistry.
  • Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions – a green method for C–C bond formation. (2008). Taylor & Francis Online.
  • Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. (2019). Bentham Science Publisher.
  • Characterization data for Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. The Royal Society of Chemistry.
  • Additional experimental data. Beilstein Journals.
  • Supporting Information. DOI.
  • METHYL-(E)-2-CYANO-3-PHENYL-ACRYLATE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (C12H11NO3). PubChemLite.
  • A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. (2012). PMC.
  • Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science.
  • (PDF) A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. (2025). ResearchGate.
  • Process for the manufacture of methyl cyanoacrylate. Google Patents.

Sources

Method

Application Notes and Protocols for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate as a UV Absorber

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Imperative for Advanced Photoprotection The relentless pursuit of effective photoprotection in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Advanced Photoprotection

The relentless pursuit of effective photoprotection in pharmaceuticals and cosmetics is driven by the well-documented, deleterious effects of ultraviolet (UV) radiation on human skin and product stability. UV radiation is a primary extrinsic factor in skin aging and a known carcinogen. Beyond its biological impact, UV exposure can degrade active pharmaceutical ingredients (APIs) and other critical components in formulations, compromising product efficacy and shelf-life. Consequently, the development of novel, highly efficient, and safe UV absorbers is a cornerstone of modern formulation science.

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, a member of the cyanoacrylate family, represents a promising class of organic UV absorbers. Its molecular structure, characterized by a cinnamate backbone with electron-withdrawing and -donating groups, is engineered to absorb strongly in the UV spectrum. This document serves as a comprehensive technical guide to the properties, synthesis, and application of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate as a UV absorber. It is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a UV absorber is paramount for its successful incorporation into any formulation. These properties dictate its solubility, stability, and ultimately, its performance.

Chemical Structure and Properties
  • IUPAC Name: Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

  • CAS Number: 14479-58-4[1][2]

  • Molecular Formula: C₁₂H₁₁NO₃[1][2]

  • Molecular Weight: 217.22 g/mol [2]

  • Appearance: Colorless to pale yellow liquid or solid[3]

The ethyl ester analog, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, exhibits a melting point of 77-80 °C, providing an approximate range for the methyl ester.

Table 1: Physicochemical Properties of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate and its Ethyl Analog

PropertyValue (Methyl Ester)Value (Ethyl Ester)Source
CAS Number 14479-58-42286-29-5[1][2][4]
Molecular Formula C₁₂H₁₁NO₃C₁₃H₁₃NO₃[1][2][4]
Molecular Weight 217.22 g/mol 231.25 g/mol [2][4]
Melting Point Not explicitly found77-80 °C
UV-Visible Absorption Spectroscopy

The primary function of a UV absorber is to absorb UV radiation. The efficiency and spectral range of this absorption are characterized by UV-Visible spectroscopy. Cinnamate esters, such as Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, are known primarily as UVB absorbers, with some absorption extending into the UVA-II region. Octinoxate (Octyl methoxycinnamate), a widely used cinnamate-based UV filter, has a peak absorption at approximately 311 nm.[5]

Protocol 1: Determination of UV Absorption Spectrum

This protocol outlines the procedure for determining the UV absorption spectrum and molar extinction coefficient of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Materials:

  • Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

  • Ethanol (spectroscopic grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate and dissolve it in ethanol in a 100 mL volumetric flask. Fill to the mark with ethanol and mix thoroughly to create a stock solution of approximately 100 µg/mL.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in 10 mL volumetric flasks to obtain concentrations ranging from 1 µg/mL to 10 µg/mL.

  • Spectrophotometric Analysis:

    • Use ethanol as the blank reference.

    • Measure the absorbance of each dilution from 200 nm to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

The synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is typically achieved through a Knoevenagel condensation reaction.[6][7] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.

Reaction Scheme

G cluster_0 Knoevenagel Condensation 4-methoxybenzaldehyde 4-methoxybenzaldehyde Methyl cyanoacetate Methyl cyanoacetate 4-methoxybenzaldehyde->Methyl cyanoacetate + Base (e.g., piperidine, DIPEA) Base (e.g., piperidine, DIPEA) Methyl cyanoacetate->Base (e.g., piperidine, DIPEA) + Methyl 2-cyano-3-(4-methoxyphenyl)acrylate Methyl 2-cyano-3-(4-methoxyphenyl)acrylate Base (e.g., piperidine, DIPEA)->Methyl 2-cyano-3-(4-methoxyphenyl)acrylate ->

Caption: Knoevenagel condensation for the synthesis of the target compound.

Protocol 2: Synthesis via Knoevenagel Condensation

This protocol is adapted from a general procedure for the synthesis of cyanoacrylates.

Materials:

  • 4-methoxybenzaldehyde

  • Methyl cyanoacetate

  • Diisopropylethylamine (DIPEA) or Piperidine (as catalyst)

  • Hexane or Toluene (as solvent)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Hexane and Ethyl acetate (for TLC and column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzaldehyde (1 mmol) and methyl cyanoacetate (1 mmol) in 10 mL of hexane.

  • Add a catalytic amount of DIPEA or piperidine (0.1 mmol).

  • Heat the reaction mixture to 65-70 °C and monitor the progress of the reaction by TLC (8:2 hexane:ethyl acetate).

  • Upon completion of the reaction (typically 3-6 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Performance Evaluation as a UV Absorber

The efficacy of a UV absorber is not solely dependent on its absorption spectrum but also on its photostability and its ability to confer a high Sun Protection Factor (SPF) to a formulation.

In Vitro Sun Protection Factor (SPF) Determination

The SPF of a sunscreen formulation can be determined in vitro using UV-Visible spectroscopy. This method provides a rapid and ethical alternative to in vivo testing on human subjects.

Protocol 3: In Vitro SPF Determination by UV-Vis Spectrophotometry

Materials:

  • Test formulation containing a known concentration of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

  • Ethanol

  • Volumetric flasks

  • Quartz cuvettes

  • UV-Visible spectrophotometer

Procedure:

  • Accurately weigh 1.0 g of the test formulation and dissolve it in ethanol in a 100 mL volumetric flask.

  • Sonicate the mixture to ensure complete dissolution of the UV absorber.

  • Filter the solution to remove any insoluble excipients.

  • Measure the absorbance of the solution in a 1 cm quartz cuvette from 290 to 320 nm at 5 nm intervals.

  • Calculate the SPF using the Mansur equation: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) from 290 to 320 nm Where:

    • CF = Correction Factor (10)

    • EE(λ) = Erythemal effect spectrum

    • I(λ) = Solar intensity spectrum

    • Abs(λ) = Absorbance of the formulation

Photostability Assessment

A critical attribute of any UV absorber is its photostability. Photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.[8] Cinnamate-based UV filters are known to undergo trans-cis isomerization upon exposure to UV radiation, which can reduce their absorptivity.[9][10]

G cluster_workflow Photostability Testing Workflow A Prepare Formulation Film on PMMA Plate B Initial UV-Vis Scan (Pre-irradiation) A->B C Irradiate with Controlled UV Dose B->C D Post-irradiation UV-Vis Scan C->D E Compare Spectra & Calculate Photodegradation D->E

Caption: Workflow for assessing the photostability of a UV absorber.

Protocol 4: Photostability Evaluation

Materials:

  • Test formulation

  • Polymethyl methacrylate (PMMA) plates

  • Solar simulator with a controlled UV output

  • UV-Visible spectrophotometer with a plate reader accessory

Procedure:

  • Apply a uniform film of the test formulation onto a PMMA plate at a concentration of 1.0 mg/cm².

  • Allow the film to dry for 20 minutes in the dark.

  • Measure the initial absorbance spectrum of the film from 290 to 400 nm.

  • Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Measure the absorbance spectrum again after irradiation.

  • Compare the pre- and post-irradiation spectra to determine the percentage of photodegradation.

Safety and Biocompatibility

The safety of any cosmetic or pharmaceutical ingredient is of utmost importance. For topically applied substances, in vitro cytotoxicity assays on relevant skin cell lines are a crucial first step in the safety assessment.

In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.[11][12][13][14]

Protocol 5: MTT Cytotoxicity Assay on HaCaT Keratinocytes

Materials:

  • HaCaT human keratinocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate in DMSO. Make serial dilutions in DMEM to achieve the desired final concentrations. Replace the culture medium with the medium containing the test compound and incubate for 24 or 48 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Formulation Guidelines

The effective incorporation of a UV absorber into a cosmetic or pharmaceutical formulation requires careful consideration of its solubility and compatibility with other ingredients. Caprylic/capric triglyceride is a common emollient used in topical formulations and can be a suitable solvent for oil-soluble UV absorbers.[15][16]

Table 2: General Formulation Guidelines

ParameterRecommendationRationale
Concentration 1-10% (w/w)To achieve a significant SPF value. The optimal concentration should be determined based on desired SPF and formulation aesthetics.
Solubilization Dissolve in the oil phase.As an oil-soluble ingredient, it should be incorporated into the oil phase of an emulsion.
Photostabilizers Consider co-formulation with other UV absorbers or antioxidants.To mitigate potential photodegradation and enhance overall photoprotection.
pH Formulate within a pH range of 5.5-7.0.To ensure the stability of the ester group and compatibility with the skin's natural pH.

Conclusion

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate holds significant potential as a UV absorber for topical applications. Its strong absorbance in the UVB range, coupled with the potential for broad-spectrum protection through structural modification, makes it a compelling candidate for further investigation. The protocols detailed in this document provide a robust framework for the synthesis, characterization, and evaluation of this compound. By following these guidelines, researchers and formulators can effectively assess its performance and safety, paving the way for its use in the next generation of photoprotective products.

References

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2022, December 12). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2021, December 15). A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds. Retrieved from [Link]

  • PubMed. (2022, December 12). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Retrieved from [Link]

  • White Rose Research Online. (2023, January 24). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stability of octyl methoxycinnamate and identification of its photo-degradation product. Retrieved from [Link]

  • Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • SPF List. (n.d.). Octinoxate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021, January 5). METHYL 2-CYANOACRYLATE. Retrieved from [Link]

  • University of Cambridge. (2025, August 4). Excited-state dynamics of cinnamate-based UV filters: bringing decay pathways to light by photoelectron velocity map imaging. Retrieved from [Link]

  • Article. (2024, January 10). Article. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Information. Retrieved from [Link]

  • AIP Publishing. (2021, April 8). A post-HF approach to the sunscreen octyl methoxycinnamate. Retrieved from [Link]

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Post-HF Approach to the Sunscreen Octyl Methoxycinnamate. Retrieved from [Link]

  • ACS Publications. (2020, August 10). Environmentally Friendly Sunscreens: Mechanochemical Synthesis and Characterization of β-CD Inclusion Complexes of Avobenzone and Octinoxate with Improved Photostability. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Additional experimental data. Retrieved from [Link]

  • ScienceDirect. (2023, November 28). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Retrieved from [Link]

  • Supplementary Information. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one. Retrieved from [Link]

  • Georganics. (n.d.). (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate. Retrieved from [Link]

  • SpectraBase. (n.d.). METHYL-(E)-2-CYANO-3-PHENYL-ACRYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • DOSS. (n.d.). DOSS. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Advanced Polymerization Techniques for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Foreword: The Unique Potential of a Functionalized Cyanoacrylate Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a highly functionalized monomer belonging to the cyanoacrylate family, a class of vinyl monomers renowned for...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unique Potential of a Functionalized Cyanoacrylate

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a highly functionalized monomer belonging to the cyanoacrylate family, a class of vinyl monomers renowned for their rapid polymerization and strong adhesive properties.[1][2] The presence of both a nitrile (-CN) and an ester (-COOCH₃) group on the same carbon of the double bond makes this monomer exceptionally electron-deficient and highly susceptible to nucleophilic attack, which is the cornerstone of its reactivity. The additional 4-methoxyphenyl group provides steric bulk and electronic effects that can be exploited to tune the properties of the resulting polymer, opening avenues for applications beyond conventional adhesives, particularly in biomedical devices, specialty coatings, and drug delivery systems.[1][3]

This guide provides an in-depth exploration of the primary polymerization techniques applicable to this monomer. It is designed for researchers and professionals, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind each step. The protocols herein are presented as self-validating systems, incorporating characterization checkpoints to ensure experimental success.

Monomer Profile: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Before polymerization, understanding the monomer is critical. Its synthesis is typically achieved via a Knoevenagel condensation reaction between 4-methoxybenzaldehyde and methyl cyanoacetate.[4][5]

Table 1: Physicochemical Properties of the Monomer

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[6]
Molecular Weight 217.22 g/mol [6]
Appearance Typically a solid at room temperature[4]
Key Functional Groups Cyano (-C≡N), Ester (-COOCH₃), Phenyl Ether (-O-C₆H₅), Alkene (C=C)[6]
Reactivity Highly susceptible to anionic polymerization; can undergo radical polymerization under specific conditions.[1][7]

Anionic Polymerization: The Path of Least Resistance

Anionic polymerization is the most common and rapid method for cyanoacrylates.[2][7] The extreme electrophilicity of the double bond allows polymerization to be initiated by even very weak nucleophiles, such as water or amines.[8][9] This reactivity is both an advantage (fast curing) and a challenge (requires stringent control to avoid premature polymerization).

Mechanism of Anionic Polymerization

The process is initiated by a nucleophile (Nu⁻) attacking the β-carbon of the monomer, forming a carbanion on the α-carbon. This carbanion is highly resonance-stabilized by the adjacent cyano and ester groups, which facilitates rapid propagation.[1][2] Termination is typically not a recombination event but often occurs through chain transfer to acidic species.

AnionicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (Nu⁻) M Monomer I->M Attack at β-carbon IM Initiated Monomer (Carbanion) IM_prop Propagating Chain IM->IM_prop M2 Monomer IM_prop->M2 Adds Monomer IM2 Chain+1 IM2_term Living Polymer IM2->IM2_term HX Protic Source (e.g., H₂O) IM2_term->HX Chain Transfer Dead_Polymer Terminated Polymer

Fig. 1: Anionic polymerization workflow.
Protocol: Solution Anionic Polymerization

This protocol aims to produce a soluble polymer for subsequent analysis or processing, using a controlled initiator in a non-aqueous environment to manage the polymerization rate.

Materials:

  • Methyl 2-cyano-3-(4-methoxyphenyl)acrylate monomer

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Initiator: Sodium methoxide (NaOMe) solution in THF (e.g., 0.1 M)

  • Quenching agent: Acidified methanol (e.g., 1% HCl)

  • Precipitation solvent: n-Hexane or Methanol

  • Inert atmosphere setup (Schlenk line or glovebox with N₂ or Ar)

Procedure:

  • Monomer Preparation: Dissolve a known quantity of the monomer (e.g., 1.0 g) in anhydrous THF (e.g., 20 mL) in a flame-dried Schlenk flask under an inert atmosphere. The monomer must be pure and free of acidic impurities which act as inhibitors.

  • Reaction Setup: Cool the monomer solution to 0 °C in an ice bath. This is crucial to moderate the highly exothermic reaction and achieve better control over the molecular weight.

  • Initiation: Using a gas-tight syringe, add a calculated amount of the NaOMe initiator solution dropwise to the rapidly stirring monomer solution. The amount of initiator directly influences the final molecular weight; a higher monomer-to-initiator ratio leads to a higher molecular weight.

  • Polymerization: An increase in viscosity or turbidity is often observed almost immediately. Allow the reaction to proceed for a controlled time (e.g., 30-60 minutes). Longer reaction times can lead to side reactions like depolymerization-repolymerization, affecting the molecular weight distribution.[3][10]

  • Termination: Quench the reaction by adding a few drops of acidified methanol to neutralize the living anionic chain ends.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent like cold n-hexane or methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh non-solvent to remove unreacted monomer and initiator residues, and dry under vacuum at a low temperature (e.g., 40 °C) to a constant weight.

Characterization Checkpoint:

  • FTIR Spectroscopy: Confirm polymerization by the disappearance of the C=C stretch (around 1620 cm⁻¹) and the appearance of a broad C-C backbone signal.

  • ¹H NMR Spectroscopy: Verify the absence of vinylic protons from the monomer (typically >7.5 ppm).

  • Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI). Anionic polymerization can yield polymers with a narrow PDI if controlled properly.

Radical Polymerization: A More Controlled Approach

While less common for cyanoacrylates, radical polymerization offers a pathway to incorporate these monomers into copolymers with other vinyl monomers (like styrenes or methacrylates) and provides better control under specific conditions.[1][11] The key challenge is to rigorously suppress the highly favorable anionic pathway.

Mechanism of Free-Radical Polymerization

This process requires a free-radical initiator (e.g., AIBN, BPO) that thermally decomposes to generate radicals. These radicals then attack the monomer's double bond. A strong acidic inhibitor is mandatory to scavenge any stray anions that could trigger the much faster anionic polymerization.[1][7]

RadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) Heat Δ R Radical (R•) Heat->R M Monomer R->M Addition RM Initiated Monomer (RM•) RM_prop Propagating Radical RM->RM_prop M2 Monomer RM_prop->M2 Adds Monomer RM2 Chain+1 Radical RM2_term Living Radical RM2->RM2_term RM3_term Living Radical RM2_term->RM3_term Combination or Disproportionation Dead_Polymer Terminated Polymer

Fig. 2: Free-radical polymerization workflow.
Protocol: Bulk Radical Polymerization

This protocol describes a solvent-free (bulk) polymerization, which is suitable for achieving high molecular weight polymers.

Materials:

  • Methyl 2-cyano-3-(4-methoxyphenyl)acrylate monomer

  • Anionic Inhibitor: Boron trifluoride acetic acid complex (BF₃·2CH₃COOH) or p-toluenesulfonic acid.

  • Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO).

  • Solvent for purification: Dichloromethane or Acetone.

  • Precipitation solvent: Methanol or Hexane.

  • Reaction vessel (e.g., thick-walled glass ampoule).

Procedure:

  • Formulation: In the reaction vessel, combine the monomer (e.g., 2.0 g), the anionic inhibitor (e.g., 0.5-1.0 wt%), and the radical initiator (e.g., 0.1-0.5 wt%). The concentration of the anionic inhibitor is critical; too little will allow anionic polymerization, while too much can interfere with the radical process.[1]

  • Degassing: Thoroughly degas the mixture to remove oxygen, which is a radical scavenger. This is typically done by subjecting the vessel to several freeze-pump-thaw cycles.

  • Sealing: After degassing, seal the ampoule under vacuum or an inert atmosphere.

  • Polymerization: Immerse the sealed ampoule in a thermostatically controlled oil bath set to a temperature appropriate for the chosen initiator (e.g., 60-70 °C for AIBN, 80-90 °C for BPO). The polymerization may take several hours.

  • Isolation: After the reaction period (e.g., 8-24 hours), cool the ampoule and carefully open it. The resulting polymer will likely be a solid plug.

  • Purification: Dissolve the polymer in a suitable solvent like dichloromethane. Reprecipitate the polymer by adding this solution to a non-solvent like methanol to remove the inhibitor, initiator fragments, and any unreacted monomer.

  • Drying: Filter and dry the purified polymer under vacuum.

Table 2: Typical Conditions for Radical Polymerization

ParameterConditionRationale
Initiator AIBNProvides a controlled source of radicals at moderate temperatures (60-70 °C).
Anionic Inhibitor BF₃·2CH₃COOHA strong Lewis acid that effectively scavenges nucleophiles, preventing anionic polymerization.[1]
Temperature 60 °COptimal for AIBN decomposition without causing significant monomer/polymer degradation.
Atmosphere Inert (N₂/Ar)Prevents oxygen from inhibiting the radical chain reaction.

Emulsion Polymerization: Crafting Nanoparticles

Emulsion polymerization is a powerful technique for producing polymer nanoparticles with controlled size, which is highly desirable for applications in drug delivery and diagnostics.[3][12] The polymerization occurs within micelles dispersed in a continuous aqueous phase.

Protocol: O/W Miniemulsion Polymerization for Nanoparticle Synthesis

This protocol is adapted from methods used for other alkyl cyanoacrylates to form nanoparticles.[12]

Materials:

  • Oil Phase:

    • Methyl 2-cyano-3-(4-methoxyphenyl)acrylate monomer

    • (Optional) A hydrophobic drug for encapsulation.

  • Aqueous Phase:

    • Deionized water, acidified to pH 2-3 with HCl. The acidic pH is crucial to stabilize the monomer against premature anionic polymerization in water.[12]

    • Surfactant/Stabilizer: Dextran 70 or Poloxamer 188.

  • Equipment: High-speed homogenizer or sonicator, magnetic stirrer.

Procedure:

  • Aqueous Phase Preparation: Prepare the acidic aqueous phase by adding HCl to deionized water. Dissolve the stabilizer (e.g., 1-2% w/v Dextran 70) in this solution with stirring.

  • Oil Phase Preparation: In a separate vessel, dissolve the monomer (e.g., 100 mg) in a small amount of a suitable co-solvent if needed, or use it neat. If encapsulating a drug, dissolve it in this phase.

  • Emulsification: Add the oil phase to the aqueous phase while stirring. Subject the mixture to high-shear homogenization or sonication for several minutes to form a stable miniemulsion (small, uniform droplets).

  • Polymerization: Transfer the emulsion to a reaction vessel and stir at room temperature. The polymerization is initiated by hydroxyl ions from the water at the droplet surface. The reaction is typically allowed to proceed for 4-6 hours. The formation of nanoparticles is indicated by the appearance of a milky-white suspension.[12]

  • Neutralization & Purification: After polymerization, neutralize the suspension to ~pH 7 with a dilute NaOH solution. Purify the nanoparticles by dialysis against deionized water for 24-48 hours to remove unreacted monomer, excess surfactant, and other impurities.

  • Characterization:

    • Dynamic Light Scattering (DLS): Determine the average particle size and size distribution (PDI).

    • Transmission Electron Microscopy (TEM): Visualize nanoparticle morphology and confirm size.

EmulsionWorkflow A 1. Prepare Acidic Aqueous Phase (Water + Stabilizer) C 3. Emulsification (High Shear / Sonication) A->C B 2. Prepare Oil Phase (Monomer ± Drug) B->C D 4. Polymerization (Stirring, 4-6h) C->D E 5. Neutralization & Purification (Dialysis) D->E F 6. Characterization (DLS, TEM) E->F

Sources

Method

Application Note: Recrystallization Protocol for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Executive Summary This guide details the purification of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (also known as Methyl -cyano-4-methoxycinnamate). This compound is a solid crystalline Knoevenagel condensation product,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (also known as Methyl


-cyano-4-methoxycinnamate). This compound is a solid crystalline Knoevenagel condensation product, distinct from the liquid "superglue" monomer (methyl 2-cyanoacrylate).

Achieving pharmaceutical or optoelectronic-grade purity (>99%) requires the removal of specific impurities: unreacted p-anisaldehyde, methyl cyanoacetate, and piperidine/amine catalyst residues. This protocol leverages the temperature-dependent solubility of the target ester in lower alcohols to achieve high recovery yields and purity.

Physicochemical Context & Solvent Strategy

Compound Properties[1][2][3][4]
  • Chemical Structure: An

    
    -cyanoacrylate derivative featuring an electron-rich 4-methoxyphenyl ring.
    
  • Physical State: Solid powder (unlike the liquid methyl 2-cyanoacrylate monomer).

  • Melting Point (Target): Typically 90–110 °C (Note: The ethyl analog melts at ~80 °C; the methyl ester generally exhibits a higher lattice energy).

  • Solubility Profile:

    • Soluble in: Chloroform, Dichloromethane, Acetone, hot Ethanol/Methanol.

    • Insoluble in: Water, cold Hexanes.

Solvent Selection Matrix

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced with a steep solubility-temperature curve.

Solvent SystemSuitabilityApplication Logic
Ethanol (95% or Abs.) Primary Choice Excellent solubility at boiling (78 °C) and poor solubility at 0 °C. The 5% water content in 95% EtOH aids in suppressing the solubility of the hydrophobic ester at low temps.
Methanol AlternativeHigher solubility power; useful if the compound is too insoluble in Ethanol. Requires lower temperatures (-10 °C) for max yield.
Ethyl Acetate / Hexane SecondaryUsed for "oiling out" issues. Dissolve in min. hot EtOAc, then add hot Hexane to turbidity.
Toluene SpecializedGood for removing non-polar impurities, but harder to remove (high boiling point).

Detailed Recrystallization Protocol

Materials Required[4][5][6][7]
  • Crude Material: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.[1][2]

  • Solvent: Ethanol (95%) or Methanol (HPLC Grade).

  • Equipment: Hot plate/stirrer, reflux condenser, Erlenmeyer flasks, Buchner funnel, vacuum pump.

Step-by-Step Procedure
Phase 1: Dissolution
  • Setup: Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a minimum volume of solvent (Ethanol) to cover the solid.

  • Heating: Heat the mixture to a gentle reflux (boiling) with stirring.

  • Saturation: Add additional solvent in small portions (1-2 mL) through the top of the condenser until the solid just dissolves.

    • Note: If a small amount of insoluble material remains after adding 10-15% excess solvent, it is likely an impurity (dust, polymer). Proceed to filtration.[3][4][5][6]

Phase 2: Hot Filtration (Critical for Clarity)
  • Pre-heat: Warm a glass funnel and fluted filter paper (or a sintered glass funnel) with hot solvent to prevent premature crystallization.

  • Filter: Quickly filter the boiling solution into a clean, pre-warmed Erlenmeyer flask.

    • Safety: Perform this in a fume hood to avoid inhaling solvent vapors.

Phase 3: Controlled Nucleation
  • Ambient Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block (insulator) to allow slow cooling to room temperature.

    • Mechanism:[7][8][4][5][9] Slow cooling promotes the growth of large, pure crystals (thermodynamic product) and excludes impurities from the lattice. Rapid cooling traps impurities (kinetic entrapment).

  • Seeding (Optional): If no crystals form at 40 °C, scratch the inner wall of the flask with a glass rod or add a single seed crystal of pure material.

  • Final Cooling: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30–60 minutes to maximize yield.

Phase 4: Collection and Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold solvent (the same solvent used for crystallization).

    • Warning: Do not use room-temperature solvent, or you will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40–50 °C for 4 hours. If a vacuum oven is unavailable, air dry under a fume hood for 24 hours.

Workflow Visualization

Process Flow Diagram

The following diagram illustrates the critical decision points in the purification workflow.

RecrystallizationWorkflow Start Start: Crude Solid Dissolve Dissolve in Boiling Ethanol (Reflux) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove insolubles) CheckSol->HotFilter No (Insolubles present) Cooling Slow Cooling to RT (Nucleation) CheckSol->Cooling Yes HotFilter->Cooling IceBath Ice Bath (0-4°C) (Maximize Yield) Cooling->IceBath Collect Vacuum Filtration IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Vacuum Dry Wash->Dry

Figure 1: Decision-matrix for the recrystallization of Knoevenagel condensates.

Characterization & Validation

After drying, the purity must be validated.

MethodAcceptance CriteriaNotes
Melting Point Sharp range (< 2 °C)Broad range indicates solvent occlusion or impurities.
1H NMR (CDCl3) Methoxy:

3.8-3.9 (s, 3H)Vinyl:

~8.1-8.2 (s, 1H)Aromatic:

~7.0 & 8.0 (d, 2H each)
Check for absence of aldehyde peaks (

~9.8) or catalyst signals.
HPLC > 99.0% Area Under CurveUse C18 column, Acetonitrile/Water gradient.
Troubleshooting "Oiling Out"

If the product separates as an oil rather than crystals:

  • Cause: The solution is too concentrated or the temperature dropped too fast (supersaturation exceeded the metastable limit).

  • Remedy: Reheat to dissolve the oil. Add a small amount of extra solvent. Add a seed crystal at the cloud point temperature.

References

  • BenchChem. (2025). General Protocol for Knoevenagel Condensation. Retrieved from

  • Royal Society of Chemistry. (2014). Synthesis and Characterization of Cyanoacrylate Derivatives. RSC Advances. Retrieved from

  • National Institutes of Health (PMC). (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Crystal Structure. Acta Crystallographica. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Introduction Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 14479-58-4) is a critical Knoevenagel condensation adduct, often utilized as an intermediate in the synthesis of UV-absorbing cosmetics, functional polymers,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 14479-58-4) is a critical Knoevenagel condensation adduct, often utilized as an intermediate in the synthesis of UV-absorbing cosmetics, functional polymers, and pharmaceutical precursors.[1][2] While the synthesis—typically involving 4-methoxybenzaldehyde and methyl cyanoacetate—is chemically straightforward, obtaining a high-purity crystalline solid free from unreacted aldehyde and transesterification byproducts presents distinct challenges.[1]

This guide addresses the specific purification hurdles encountered with this molecule, moving beyond generic advice to provide chemically grounded solutions.

Module 1: The Synthesis Context (Root Cause Analysis)[2][3]

Q1: My crude product is a sticky yellow solid/oil. What are the primary impurities driving this physical state?

A: The "sticky" nature is rarely due to the product itself, which should be a crystalline solid.[1] It is almost invariably caused by:

  • Unreacted 4-Methoxybenzaldehyde: This is a liquid/oil at room temperature (MP ~0°C) and acts as a solvent, preventing your product from crystallizing (the "oiling out" effect).[1]

  • Piperidine/Catalyst Residues: If not neutralized, basic residues can induce oligomerization or hydrolysis.[1][2]

  • Oligomers: Michael addition side-products (dimers) formed if the reaction ran too long or too hot.[2]

Technical Insight: The 4-methoxy group is electron-donating, which deactivates the aldehyde electrophile slightly compared to nitro- or halo-benzaldehydes.[2] This often necessitates longer reaction times, increasing the risk of side reactions.[1][2]

Q2: I used Ethanol for the synthesis/workup of the Methyl ester. Why is my NMR showing a split ester peak?

A: You have induced transesterification .

  • Mechanism: In the presence of a basic catalyst (like piperidine) and heat, the methoxy group of your methyl ester (Methyl cyanoacetate moiety) exchanges with the ethoxy group from the Ethanol solvent.[1]

  • Result: You now have a mixture of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate and Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

  • Solution: Never use ethanol for the synthesis or recrystallization of a methyl ester unless you accept this impurity.[1] Always match the solvent alcohol to the ester group (i.e., use Methanol for Methyl esters).[1]

Module 2: Crystallization Troubleshooting (Primary Purification)

Recrystallization is the preferred method for this compound due to its specific solubility profile: sparingly soluble in cold methanol, soluble in hot methanol.[1][2]

Q3: The compound "oils out" upon cooling instead of forming crystals. How do I fix this?

A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes.[1][2]

  • Immediate Fix (The "Seeding" Protocol):

    • Reheat the mixture until the oil dissolves into a clear solution.

    • Add a trace amount of pure seed crystal (if available) or scratch the glass wall with a glass rod at the air-liquid interface.[2]

    • Slow the cooling rate. Wrap the flask in foil or a towel to cool to room temperature over 1-2 hours. Rapid cooling traps impurities and promotes oiling.[2]

  • Solvent Adjustment: If using pure Methanol, the solubility might be too high at the boiling point.[1] Switch to a Solvent/Anti-solvent system :

    • Dissolve in minimum hot Methanol.

    • Add hot Water dropwise until persistent turbidity is observed.[2]

    • Add one drop of Methanol to clear it.[1]

    • Cool slowly.[2][3]

Q4: What is the optimal solvent system for high-purity recovery?

A:

Solvent System Pros Cons Recommendation
Methanol (Pure) Matches ester group (no transesterification); good solubility curve.[2] Yield may be lower if too much solvent is used.[2] Primary Choice
Ethanol Good solubility.[2][4] High Risk: Transesterification to Ethyl ester.[2] AVOID
Toluene Good for removing unreacted aldehyde (remains in mother liquor).[1][2] Harder to remove solvent traces; product less soluble.[2][4] Secondary Choice

| Ethyl Acetate/Hexane | Standard non-polar/polar mix.[2] | Often results in lower recovery yields for this specific polar alkene. | Use for Column only |

Protocol: Methanol Recrystallization

  • Place crude solid in an Erlenmeyer flask.

  • Add Methanol (approx. 5-10 mL per gram of crude).

  • Heat to reflux (approx. 65°C) with stirring until dissolved.

  • Optional: If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Allow to cool to RT undisturbed.

  • Cool further in an ice bath (0-5°C) for 30 minutes.

  • Filter vacuum and wash with cold Methanol.[2]

Module 3: Chromatographic Separation (Fallback)

Q5: Recrystallization failed to remove the yellow color/aldehyde impurity. What are the column conditions?

A: If the crude is too impure (>10% aldehyde), crystallization will fail.[1] You must run a silica gel column.

  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Mobile Phase: A gradient of Hexanes : Ethyl Acetate .[2]

    • Start: 90:10 (Hex:EtOAc) to elute unreacted aldehyde (non-polar).[1][2]

    • Product Elution: Typically occurs around 80:20 to 70:30 (Hex:EtOAc).[1][2]

  • TLC Visualization: UV lamp (254 nm).[1][2] The conjugated system is highly UV active.[2]

  • Rf Value: The product usually has an Rf of ~0.4–0.6 in 7:3 Hex:EtOAc, distinctly lower than the aldehyde (Rf ~0.8).[1]

Module 4: Analytical Verification

Q6: How do I definitively prove the structure and purity?

A:

  • 1H NMR (CDCl3):

    • Olefinic Proton: Look for a singlet around δ 8.1–8.2 ppm .[2] This confirms the Knoevenagel condensation occurred.[1]

    • Methoxy Group: Singlet at δ 3.8–3.9 ppm .[2]

    • Methyl Ester: Singlet at δ 3.9 ppm (often overlapping or distinct from the methoxy ether).[1][2]

    • Check: If you see a triplet at δ 1.3 ppm and quartet at δ 4.3 ppm, you have Ethyl ester contamination.[1]

  • Melting Point:

    • The solid should have a sharp melting range.[1][2] While the Ethyl ester melts at 77–80°C, the Methyl ester typically melts in a similar or slightly higher range (approx 90-110°C depending on polymorph, refer to specific CoA).[1][2] A range >2°C indicates impurity.[2]

Visual Troubleshooting Guides

Diagram 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Solid/Oil) CheckState Physical State Check Start->CheckState IsOil Sticky Oil / Gum CheckState->IsOil High Impurity IsSolid Solid Precipitate CheckState->IsSolid Better Purity TLC_Check TLC Analysis (Hex:EtOAc 7:3) IsOil->TLC_Check IsSolid->TLC_Check AldehydeHigh Aldehyde Impurity > 10% TLC_Check->AldehydeHigh AldehydeLow Aldehyde Impurity < 10% TLC_Check->AldehydeLow Column Column Chromatography (Gradient Hex -> 30% EtOAc) AldehydeHigh->Column Recryst Recrystallization (Solvent: Methanol) AldehydeLow->Recryst OilingOut Problem: Oiling Out? Recryst->OilingOut Final Pure Crystalline Product (Verify via NMR/MP) Column->Final Seed Reheat + Seed Crystal + Slow Cool OilingOut->Seed Yes OilingOut->Final No Seed->Final

Caption: Decision matrix for selecting between recrystallization and chromatography based on crude purity and physical state.

Diagram 2: Impurity Formation in Knoevenagel Synthesis

ImpurityFlow Reactants Reactants: 4-Methoxybenzaldehyde + Methyl Cyanoacetate Condition Conditions: Base (Piperidine) Solvent (ROH) Reactants->Condition MainRxn Main Reaction: Condensation (-H2O) Condition->MainRxn Side1 Side Rxn 1: Transesterification Condition->Side1 Wrong Solvent (EtOH) Side2 Side Rxn 2: Incomplete Rxn Condition->Side2 Low Temp/Time Side3 Side Rxn 3: Hydrolysis Condition->Side3 Water Present Product Target: Methyl 2-cyano-3- (4-methoxyphenyl)acrylate MainRxn->Product Impurity1 Impurity: Ethyl Ester Analog (If EtOH used) Side1->Impurity1 Impurity2 Impurity: Residual Aldehyde (Causes Oiling) Side2->Impurity2 Impurity3 Impurity: Carboxylic Acid (If wet solvent) Side3->Impurity3

Caption: Root cause analysis of common impurities arising from reaction conditions and solvent choice.

References

  • Suchetan, P. A., et al. (2013).[1][2] Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E.

  • BenchChem Technical Support. (2025). Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate: Troubleshooting & Optimization. [1][2]

  • Blanco-Ania, D., et al. (2014).[1][2] Knoevenagel condensation reaction to form 2-cyanoacrylates. ResearchGate.

  • PubChem. Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (Compound Summary). National Library of Medicine.[2]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

Sources

Optimization

Troubleshooting low conversion rates in Knoevenagel condensation

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial carbon-carbon bond-forming reaction. Here, we address common challenges, particularly low conversion rates, by providing in-depth, evidence-based solutions in a practical question-and-answer format.

Troubleshooting Guide: Low Conversion Rates

Question 1: My Knoevenagel condensation is showing low to no conversion. What are the most likely causes?

Low conversion in a Knoevenagel condensation can stem from several factors, often related to catalyst inefficiency, suboptimal reaction conditions, or issues with the reactants themselves. The reaction is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, and is sensitive to a variety of parameters.[1][2]

Here is a logical workflow to diagnose the issue:

G start Low Conversion Observed catalyst 1. Catalyst Inactivity/Inappropriateness start->catalyst conditions 2. Suboptimal Reaction Conditions catalyst->conditions If catalyst is active reactants 3. Reactant Purity/Reactivity conditions->reactants If conditions are optimized equilibrium 4. Unfavorable Equilibrium reactants->equilibrium If reactants are pure/reactive side_reactions 5. Competing Side Reactions equilibrium->side_reactions If equilibrium is addressed solution Resolution Achieved side_reactions->solution If side reactions are minimized

Caption: Troubleshooting workflow for low conversion rates.

Question 2: How can I determine if my catalyst is the problem, and how do I select the right one?

The catalyst, typically a weak base, is crucial for deprotonating the active methylene compound to form the reactive carbanion or enolate.[1][3] If the catalyst is inactive or inappropriate, the reaction will not proceed efficiently.

Troubleshooting Steps:

  • Catalyst Integrity: Ensure your catalyst is fresh and pure. Basic catalysts like piperidine or other amines can degrade over time. Using a fresh bottle or purifying the existing stock is a good first step.

  • Catalyst Choice: While piperidine is common, other catalysts can be more effective depending on the substrates. Consider screening other bases such as ammonium salts (e.g., ammonium acetate) or other amines.[4] For instance, the Doebner modification uses pyridine, particularly when one of the activating groups on the nucleophile is a carboxylic acid.

  • Catalyst Loading: The amount of catalyst is critical. Typically, 5-10 mol% is a good starting point.[5] Too much catalyst can promote side reactions, while too little will result in slow or incomplete conversion.

Expert Insight: The choice between primary, secondary, and tertiary amines as catalysts can influence the reaction mechanism. Secondary amines like piperidine can form aminal intermediates with aldehydes, while primary amines can form Schiff bases.[4] Tertiary amines generally act as simple Brønsted bases.[4] Understanding these pathways can aid in catalyst selection for specific substrates.

Question 3: My reaction starts but then stalls. Could the solvent be the issue?

Solvent choice is a critical parameter that can significantly impact reaction rates and yields by influencing reactant solubility, stabilization of intermediates, and catalyst activity.[6]

Solvent Selection Guide:

Solvent TypeExamplesInfluence on Knoevenagel Condensation
Polar Aprotic DMF, Acetonitrile, DMSOOften provide the fastest reaction rates and highest yields by stabilizing charged intermediates like enolates.[6][7][8]
Polar Protic Ethanol, Methanol, WaterCan be effective and are environmentally friendly alternatives.[6][9] They can participate in proton transfer steps.[6]
Non-Polar Toluene, Diethyl EtherGenerally result in slower reaction times compared to polar solvents.[7]
Solvent-Free Grinding, NeatCan improve yields and are considered a green chemistry approach.[10][11]

Troubleshooting Steps:

  • Solubility Check: Ensure all reactants and the catalyst are soluble in the chosen solvent at the reaction temperature.

  • Solvent Screening: If solubility is not an issue, consider screening a few solvents from different categories (e.g., ethanol, acetonitrile, toluene) to find the optimal medium for your specific substrate combination.

  • Consider Green Alternatives: Water and ethanol are increasingly used as effective and sustainable solvents for Knoevenagel condensations.[6][9]

Question 4: I've optimized the catalyst and solvent, but the conversion is still low. What other reaction conditions should I investigate?

Temperature and reaction time are key parameters to optimize. Additionally, the removal of water, a byproduct of the condensation, can be crucial.

Temperature Optimization:

  • While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and drive the reaction to completion.

  • However, excessive heat can promote side reactions, such as Michael addition of the active methylene compound to the product. It's essential to find a balance.

Water Removal:

The Knoevenagel condensation produces water, which can inhibit the reaction by shifting the equilibrium back towards the reactants.[12]

Methods for Water Removal:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a classic and effective method.[12]

  • Molecular Sieves: Adding activated molecular sieves to the reaction mixture can effectively sequester the water as it is formed.[12][13]

G cluster_reaction Reaction Flask cluster_removal Water Removal Reactants Aldehyde/Ketone + Active Methylene Compound Product α,β-Unsaturated Product Reactants->Product Condensation Product->Reactants Hydrolysis (Reversible) Water H₂O (byproduct) DeanStark Dean-Stark Trap Water->DeanStark Azeotropic Distillation MolSieves Molecular Sieves Water->MolSieves Adsorption Equilibrium Equilibrium Shifted Towards Product DeanStark->Equilibrium MolSieves->Equilibrium

Caption: Strategies for water removal to drive the reaction forward.

Question 5: Could my starting materials be the problem?

The purity and inherent reactivity of your aldehyde/ketone and active methylene compound are fundamental to the success of the reaction.

  • Purity of Reactants: Impurities in the starting materials can interfere with the reaction. For example, acidic or basic impurities can alter the catalytic conditions. Aldehydes are prone to oxidation to carboxylic acids, which can neutralize the basic catalyst. It is recommended to use freshly distilled or purified aldehydes.

  • Substrate Reactivity:

    • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones in the Knoevenagel condensation, primarily due to lower steric hindrance.[12][13]

    • Electronic Effects: The electronic nature of substituents on the aldehyde or ketone can play a role. Electron-withdrawing groups on an aromatic aldehyde can activate the carbonyl group for nucleophilic attack.

    • Active Methylene Compound: The acidity of the active methylene compound is determined by the electron-withdrawing strength of the flanking 'Z' groups (e.g., -COOR, -CN, -COR).[1] A more acidic methylene compound will be more readily deprotonated by a weak base.

FAQs

Q1: What are the most common side reactions in a Knoevenagel condensation?

The two most prevalent side reactions are:

  • Self-condensation of the aldehyde or ketone: This is more likely with stronger bases. Using a weak base like piperidine or ammonium acetate helps to minimize this.

  • Michael Addition: The α,β-unsaturated product can act as a Michael acceptor for another molecule of the deprotonated active methylene compound. This is often favored by longer reaction times and higher temperatures.

Q2: My product is an oil instead of a solid. What should I do?

If your product is an oil, it may be impure. Purification by column chromatography is recommended. If the purified product remains an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a suitable solvent and then adding a non-solvent to cause precipitation.[5]

Q3: Can I run this reaction without a solvent?

Yes, solvent-free conditions, often involving grinding the reactants together, can be a highly effective and environmentally friendly approach for the Knoevenagel condensation.[10][11] This method can sometimes lead to higher yields and shorter reaction times.

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene compound (1.0-1.2 mmol)

  • Catalyst (e.g., piperidine, 0.1 mmol)

  • Solvent (e.g., ethanol, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 mmol) and the active methylene compound (1.0-1.2 mmol).

  • Add the chosen solvent (e.g., 10 mL of ethanol) and a magnetic stir bar.

  • Stir the mixture at room temperature to dissolve the solids.

  • Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.

  • If heating is required, attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

References

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2017). orientjchem.org. Retrieved February 17, 2026, from [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (2013). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. (2023). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • Knoevenagel Condensation Guide. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • Optimization conditions of Knoevenagel condensation reactions. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Optimization of conditions for Knoevenagel condensation reaction. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Solvent effect on the Knoevenagel reaction. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (2021). ACS Omega. Retrieved February 17, 2026, from [Link]

  • Substrate scope for Knoevenagel condensation using Cu Mg Al LDH. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. Retrieved February 17, 2026, from [Link]

  • Knoevenagel condensation. (2023). YouTube. Retrieved February 17, 2026, from [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). The Journal of Physical Chemistry B. Retrieved February 17, 2026, from [Link]

  • Knoevenagel Condensation Reaction. (n.d.). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (2021). PMC. Retrieved February 17, 2026, from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2025). Journal of Advanced Scientific Research. Retrieved February 17, 2026, from [Link]

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (2023). MDPI. Retrieved February 17, 2026, from [Link]

  • Control experiments for the Knoevenagel condensation reaction over... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. (2024). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. (2026). Oreate AI Blog. Retrieved February 17, 2026, from [Link]

  • Substrate scope of Knoevenagel Reaction catalyzed by IPP-1. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Journal of Advanced Scientific Research. Retrieved February 17, 2026, from [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2011). ResearchGate. Retrieved February 17, 2026, from [Link]

  • THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. (2006). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. Retrieved February 17, 2026, from [Link]

  • Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (2025). PMC. Retrieved February 17, 2026, from [Link]

  • A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved February 17, 2026, from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). SciELO México. Retrieved February 17, 2026, from [Link]

  • ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and procedural information for a common challenge encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and procedural information for a common challenge encountered during the synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate: the removal of unreacted p-anisaldehyde.

The synthesis of α,β-unsaturated cyanoacrylates, such as Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, is a cornerstone reaction in the development of pharmaceuticals and functional polymers.[1] The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, is the most prevalent synthetic route.[2][3] While effective, this reaction often concludes with a mixture of the desired product and unreacted starting materials, most notably the parent aldehyde (p-anisaldehyde). Incomplete removal of this aldehyde can interfere with subsequent reactions and compromise the purity and biological activity of the final compound.

This document offers a structured, question-and-answer-based approach to diagnosing and resolving this purification challenge, followed by detailed, field-proven experimental protocols.

Troubleshooting and FAQs

Q1: How can I confirm the presence and relative amount of unreacted p-anisaldehyde in my crude product?

Answer: Before attempting any purification, it is critical to assess the composition of your crude reaction mixture. Two rapid and reliable analytical techniques are indispensable for this purpose: Thin Layer Chromatography (TLC) and ¹H NMR Spectroscopy.

  • Thin Layer Chromatography (TLC): TLC provides a quick, qualitative assessment of your mixture. Because p-anisaldehyde is significantly less polar than the acrylate product, they will separate cleanly on a silica plate.

    • Procedure: Spot your crude product on a silica gel TLC plate alongside a co-spot with a standard of pure p-anisaldehyde. Develop the plate in a solvent system like 4:1 Hexane:Ethyl Acetate.

    • Interpretation: The aldehyde will have a higher Rf value (travel further up the plate) than the more polar product. The relative intensity of the aldehyde spot gives a visual approximation of the contamination level. Reaction progress can also be monitored effectively using TLC.[2][4][5][6]

  • ¹H NMR Spectroscopy: For a quantitative and definitive analysis, ¹H NMR is the method of choice.

    • Product Peaks: The ¹H NMR spectrum of pure Methyl 2-cyano-3-(4-methoxyphenyl)acrylate will show characteristic signals, including a singlet for the vinylic proton around 8.15 ppm, aromatic protons, a singlet for the methoxy group (-OCH₃) at ~3.87 ppm, and a singlet for the methyl ester (-COOCH₃).[7][8]

    • Aldehyde Impurity Peak: The most telling sign of contamination is the presence of the aldehydic proton from p-anisaldehyde, which appears as a sharp singlet far downfield, typically between 9.8 and 10.0 ppm. The integration of this peak relative to a well-defined product peak (e.g., the vinylic proton) allows for a precise calculation of the impurity ratio.

Q2: What are the primary strategies for removing residual p-anisaldehyde?

Answer: There are three primary methods, each suited for different scales and levels of contamination. The choice depends on the physical state of your product (solid vs. oil) and the quantity of aldehyde to be removed.

  • Recrystallization: Ideal for solid products with low to moderate levels of aldehyde contamination. It leverages the solubility differences between the product and the impurity in a given solvent.

  • Chemical Quenching & Extraction (Bisulfite Wash): A highly effective method for bulk removal of aldehyde, regardless of whether the product is a solid or an oil. It involves a chemical reaction that converts the aldehyde into a water-soluble salt, which is then easily removed by extraction.

  • Flash Column Chromatography: The most powerful and versatile method, capable of separating compounds with very similar properties. It is often used when recrystallization fails or when multiple impurities are present.

The following diagram provides a decision-making workflow for selecting the appropriate purification strategy.

Purification_Workflow start Crude Product Analysis (TLC/NMR) is_solid Is the crude product a solid? start->is_solid aldehyde_level Aldehyde contamination level? is_solid->aldehyde_level Yes high_aldehyde High Aldehyde Level? is_solid->high_aldehyde No (Product is an oil) recrystallize Protocol 1: Recrystallization aldehyde_level->recrystallize Low to Moderate bisulfite_wash Protocol 3: Bisulfite Wash aldehyde_level->bisulfite_wash High chromatography Protocol 2: Column Chromatography high_aldehyde->chromatography No high_aldehyde->bisulfite_wash Yes final_product Pure Product recrystallize->final_product chromatography->final_product bisulfite_wash->recrystallize If product solidifies bisulfite_wash->chromatography If product remains oily

Caption: Decision workflow for purification strategy.

Q3: My product is a solid, but simple filtration isn't enough. How does recrystallization work for this specific separation?

Answer: Recrystallization is a powerful technique for purifying solid compounds.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Most solids are more soluble in a hot solvent than in a cold one.

For Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, which is a solid with a reported melting point of 77-80 °C, and p-anisaldehyde, which is a liquid at room temperature (m.p. -1 °C), recrystallization is highly effective.[7][8][10] The aldehyde, being a liquid and highly soluble in common organic solvents like ethanol, will remain in the cold solvent (the mother liquor) while the less soluble acrylate product crystallizes out upon cooling. Ethanol is an excellent choice as it is a good solvent for both compounds when hot, but the acrylate's solubility drops significantly upon cooling.[11][12]

Q4: What is a "bisulfite wash," and why is it so effective for removing aldehydes?

Answer: A bisulfite wash is a classic chemical quenching technique used specifically to remove aldehydes and some reactive ketones from an organic mixture.[13][14] The underlying chemistry is a nucleophilic addition reaction.

The sodium bisulfite (NaHSO₃) solution contains the bisulfite anion (HSO₃⁻), which is an excellent nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde (p-anisaldehyde). This reaction forms a stable, water-soluble bisulfite adduct (a salt). Because this adduct is ionic, it is readily extracted from the organic layer (containing your desired product) into the aqueous layer during a standard liquid-liquid extraction. This method is particularly advantageous for large-scale reactions where chromatography would be impractical.[15]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is recommended for solid crude products where TLC or NMR indicates low-to-moderate aldehyde contamination.

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of 95% ethanol. If it dissolves readily at room temperature, the solvent is too good. The ideal solvent will dissolve the compound when hot but show poor solubility when cold. Ethanol or methanol are excellent starting points.[11][12][16]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step to ensure maximum recovery.

  • Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing the dissolved p-anisaldehyde.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity using TLC and/or ¹H NMR.

Protocol 2: Purification by Sodium Bisulfite Wash

This protocol is highly effective for removing large amounts of p-anisaldehyde from a product that is either an oil or a solid.[15]

Caution: This procedure can generate sulfur dioxide gas and should be performed in a well-ventilated fume hood.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • First Wash: Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stopper the funnel and shake vigorously for 2-3 minutes. You may feel a slight pressure buildup; vent the funnel frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with a fresh portion of saturated NaHSO₃ solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble components.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting material can then be further purified by recrystallization (if it solidifies) or used as is if pure.

Protocol 3: Purification by Flash Column Chromatography

This is the most rigorous purification method, suitable for oily products or when recrystallization and washing are ineffective.

  • Stationary Phase: Prepare a column with silica gel as the stationary phase, slurried in a non-polar solvent like hexane.

  • Mobile Phase (Eluent): A gradient solvent system is typically most effective. Start with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate). The optimal ratio should be determined beforehand by TLC analysis.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Begin running the column with the starting eluent. The less polar p-anisaldehyde will elute from the column first.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Once the aldehyde has been completely eluted, increase the solvent polarity to elute your more polar product, Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. Combine the pure fractions and remove the solvent under reduced pressure.

Method Comparison
FeatureRecrystallizationSodium Bisulfite WashFlash Column Chromatography
Principle Differential SolubilityChemical Reaction & ExtractionDifferential Adsorption
Best For Solid products, low/moderate impurityHigh aldehyde content, oils or solidsOily products, complex mixtures, high purity needed
Pros Simple, inexpensive, good for large scaleFast, highly selective for aldehydes, scalableHigh resolution, versatile for many impurities
Cons Only for solids, can have lower yieldOnly removes aldehydes/ketones, adds stepsTime-consuming, uses large solvent volumes, can be costly

References

  • Scent.vn. p-Anisaldehyde (CAS 123-11-5): Odor profile, Properties, & IFRA compliance. [Link]

  • ChemBK. p-Anisaldehyde. [Link]

  • ResearchGate. Facile Method for the Synthesis of Cyanoacrylates by Knoevenagel Condensation. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Scribd. Aldol Condensation of p-Anisaldehyde. [Link]

  • National Center for Biotechnology Information. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Novel Methods of Knoevenagel Condensation. [Link]

  • Cyanoacetic acid as a versatile building block for the synthesis of bioactive compounds. [Link]

  • Chegg. ORGO lab for experiment: SYNTHESIS OF trans-p-ANISALACETOPHENONE. [Link]

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • Sciforum. Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. [Link]

  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. [Link]

  • Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Information. [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Beilstein Journals. Additional experimental data. [Link]

  • Meth Recrystalization. [Link]

  • Organic Syntheses. o-ANISALDEHYDE. [Link]

  • SpectraBase. METHYL-(E)-2-CYANO-3-PHENYL-ACRYLATE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Reddit. Anyone know how to remove p-anisaldehyde?. [Link]

  • Royal Society of Chemistry. Contents. [Link]

  • Supplementary Information. [Link]

  • International Union of Crystallography. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • European Patent Office. UNIT AND PROCESS FOR PURIFICATION OF CRUDE METHYL METHACRYLATE. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]

  • PrepChem.com. Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. [Link]

  • Google Patents.
  • LookChem. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • Wikipedia. Methyl cyanoacrylate. [Link]

  • U.S. Environmental Protection Agency (EPA). methyl 2-cyano-3-(2-fluorophenyl)acrylate Properties. [Link]

  • ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

Sources

Optimization

Technical Support Center: Navigating the Aqueous Solubility Challenges of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Welcome to the technical support center for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome the inher...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome the inherent challenges associated with the poor aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental decisions.

Understanding the Challenge: Physicochemical Profile

This limited aqueous solubility can present significant hurdles in various experimental contexts, from biological assays to formulation development. This guide provides a systematic approach to tackling these issues.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 2-cyano-3-(4-methoxyphenyl)acrylate so poorly soluble in water?

A1: The molecular structure of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate contains a significant nonpolar surface area due to the methoxyphenyl group and the acrylate backbone. This hydrophobicity leads to unfavorable interactions with the polar hydrogen-bonding network of water, making it energetically difficult for the compound to dissolve.

Q2: What is a good starting point for dissolving this compound for in vitro experiments?

A2: For initial stock solutions, it is advisable to use a water-miscible organic solvent in which the compound is freely soluble. Common choices include dimethyl sulfoxide (DMSO) or ethanol.[3] A high-concentration stock (e.g., 10-50 mM) can then be serially diluted into your aqueous experimental medium. However, be mindful of the final solvent concentration in your assay, as it can impact cellular health and experimental outcomes.

Q3: Can I heat the aqueous solution to improve solubility?

A3: While heating can transiently increase the solubility of many compounds, it is a risky approach for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. The acrylate moiety is susceptible to polymerization, especially at elevated temperatures.[2] Additionally, upon cooling, the compound is likely to precipitate out of solution, leading to inaccurate and irreproducible results.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides detailed, practical strategies to overcome solubility issues. The choice of method will depend on your specific experimental requirements, such as the desired final concentration and the tolerance of your system to various excipients.

Issue 1: Precipitation of the compound upon dilution of an organic stock solution into an aqueous medium.

This is a common observation when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5] This creates a more favorable environment for the dissolution of hydrophobic compounds like Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[]

Experimental Protocol:

  • Determine Maximum Tolerated Co-solvent Concentration: Before testing the compound's solubility, establish the maximum concentration of each co-solvent that your experimental system (e.g., cell line) can tolerate without adverse effects.

  • Prepare a Co-solvent Series: Prepare a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v in water or your buffer).

  • Solubility Assessment:

    • Add an excess of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate to each co-solvent solution.

    • Equilibrate the samples by gentle agitation at a constant temperature for 24-48 hours to ensure saturation.

    • Clarify the solutions by centrifugation or filtration (using a filter compatible with the co-solvent).

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Select the Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest possible co-solvent concentration to minimize potential artifacts in your experiment.

Data Presentation: Co-solvent Efficacy (Hypothetical Data)

Co-solventConcentration (v/v %)Apparent Solubility (µg/mL)
None0%< 1
Ethanol5%15
Propylene Glycol5%25
PEG 4005%40
DMSO1%50

Causality: While Methyl 2-cyano-3-(4-methoxyphenyl)acrylate does not have strongly ionizable groups, the ester functionality can undergo hydrolysis under strongly acidic or basic conditions, which would alter the molecule. However, for weakly acidic or basic compounds, pH adjustment can significantly enhance solubility by converting the molecule into a more soluble salt form.[3][][7] For this specific molecule, this method is less likely to be effective without chemical modification but is a fundamental concept in solubility enhancement.

Experimental Workflow for pH Adjustment

Caption: Workflow for assessing pH-dependent solubility.

Issue 2: The required concentration for a biological assay cannot be achieved even with co-solvents.

For applications requiring higher concentrations in a predominantly aqueous environment, more advanced formulation strategies are necessary.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell.[8] Hydrophobic compounds like Methyl 2-cyano-3-(4-methoxyphenyl)acrylate can partition into the hydrophobic core, leading to a significant increase in their apparent aqueous solubility.[9]

Recommended Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Polyoxyl 35 castor oil (Cremophor® EL)[8]

  • Anionic: Sodium dodecyl sulfate (SDS) (Note: often denaturing to proteins)

  • Cationic: Cetyltrimethylammonium bromide (CTAB) (Note: can have cellular toxicity)

Experimental Protocol:

  • Surfactant Selection and CMC: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[8][10]

  • Prepare Surfactant Solutions: Create a series of aqueous solutions of the chosen surfactant at concentrations both below and above its CMC.

  • Phase Solubility Diagram Construction:

    • Add an excess of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate to each surfactant solution.

    • Equilibrate the mixtures as described for co-solvents.

    • Clarify and quantify the dissolved compound.

    • Plot the solubility of the compound as a function of the surfactant concentration. A sharp increase in solubility is typically observed above the CMC.

  • Formulation Preparation: Based on the phase solubility diagram, prepare your final formulation using the surfactant concentration that achieves the desired compound concentration.

Diagram of Micellar Solubilization

G cluster_micelle Micelle cluster_water Aqueous Environment s1 drug Drug s1->drug s2 s2->drug s3 s3->drug s4 s4->drug s5 s5->drug s6 s6->drug s7 s7->drug s8 s8->drug w1 w2 w3 w4 w5 w6 w7 w8

Caption: Hydrophobic drug encapsulated in a surfactant micelle.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate hydrophobic "guest" molecules, like Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, forming an inclusion complex.[13][14] This complex has a hydrophilic exterior, which significantly enhances the apparent water solubility of the guest molecule.[15]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol:

  • Cyclodextrin Selection: HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-CD.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0-50 mM).

    • Add an excess of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate to each solution.

    • Equilibrate, clarify, and quantify the dissolved compound as previously described.

  • Complex Preparation:

    • For preparing a stock solution, dissolve the cyclodextrin in water first.

    • Add the Methyl 2-cyano-3-(4-methoxyphenyl)acrylate and stir until a clear solution is obtained. Gentle heating may be applied if the compound is thermally stable, but this should be done with caution.

    • The solution can then be sterile-filtered for use in biological experiments.

Diagram of Cyclodextrin Inclusion Complex

G cluster_complex Inclusion Complex cyclodextrin Cyclodextrin (Hydrophilic Exterior) drug Drug (Hydrophobic)

Caption: Schematic of a drug molecule within a cyclodextrin cavity.

Summary and Recommendations

For researchers encountering solubility issues with Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, a systematic approach is key. Start with simple co-solvent systems for initial experiments, always being mindful of the solvent's potential impact on the assay. For more demanding applications requiring higher aqueous concentrations, complexation with modified cyclodextrins like HP-β-CD often provides an effective and biocompatible solution.

This guide is intended to be a starting point. The optimal solubilization strategy will always be application-dependent. We encourage you to perform preliminary studies to determine the most appropriate method for your specific research needs.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-cyano-3-(4-met...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. We will move beyond simple peak assignment to explore the underlying principles that govern the spectral features, compare its analytical utility with other techniques, and provide a robust experimental protocol for data acquisition.

Introduction: The Structural Elucidation Challenge

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a substituted α,β-unsaturated ester, a class of compounds frequently utilized as intermediates in organic synthesis and building blocks for various materials and pharmaceuticals. Its structure, derived typically from a Knoevenagel condensation, features a complex interplay of electronic effects from the methoxy, cyano, and methyl acrylate groups, all conjugated with a central C=C double bond and an aromatic ring.

Accurate structural confirmation is paramount, and ¹H NMR spectroscopy stands as the primary tool for this purpose. It provides unambiguous information about the electronic environment of each proton, their connectivity, and the stereochemistry of the molecule. This guide will dissect the ¹H NMR spectrum of the title compound, focusing on the (E)-isomer, which is the thermodynamically favored product.

Molecular Structure and Predicted Spectral Features

To interpret the spectrum, we must first dissect the molecule into its constituent proton environments.

  • Aromatic Protons (H-c, H-d): The para-substituted benzene ring gives rise to a classic AA'BB' spin system. The protons ortho to the electron-donating methoxy group (H-d) are expected to be shielded (upfield shift) compared to those ortho to the electron-withdrawing acrylate substituent (H-c).[1]

  • Vinylic Proton (H-b): This single proton is highly deshielded. It is β to two powerful electron-withdrawing groups (carbonyl and cyano) and is part of a conjugated π-system, which places it significantly downfield.[1][2]

  • Methoxy Protons (H-e): The three protons of the methoxy group on the aromatic ring will appear as a sharp singlet in a characteristic region for aryl methyl ethers.

  • Methyl Ester Protons (H-a): The three protons of the methyl ester group will also produce a sharp singlet, typically found in a chemical shift range distinct from the aryl methoxy protons due to the influence of the adjacent carbonyl group.[3][4]

Based on these structural features and data from analogous compounds[5], we can predict the ¹H NMR spectrum as follows:

Proton LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a -COOCH₃~ 3.9 - 4.0Singlet (s)3H
H-b Vinylic C=CH ~ 8.1 - 8.2Singlet (s)1H
H-c Aromatic (ortho to acrylate)~ 7.9 - 8.0Doublet (d)2H
H-d Aromatic (ortho to -OCH₃)~ 6.9 - 7.0Doublet (d)2H
H-e Ar-OCH₃ ~ 3.8 - 3.9Singlet (s)3H

Experimental Protocol for High-Resolution ¹H NMR

The integrity of NMR data begins with meticulous sample preparation and instrument setup. This protocol ensures a self-validating system for acquiring high-quality, reproducible spectra.

Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl₃). It is an excellent solvent for this class of compounds and its residual peak at δ ~7.26 ppm provides a convenient internal reference.

  • Sample Weighing: Accurately weigh 5-10 mg of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference. The residual solvent peak can also be used for calibration.

Data Acquisition Workflow

The following workflow outlines the key steps from sample insertion to final data processing.

NMR_Workflow cluster_prep Sample & Instrument cluster_acq Acquisition cluster_proc Processing & Analysis A 1. Prepare Sample (5-10 mg in 0.6 mL CDCl3) B 2. Insert Sample Lock & Tune/Match A->B C 3. Shim Coils (Optimize B0 Homogeneity) B->C D 4. Set Parameters (SW, PW, D1) C->D E 5. Acquire FID (16-32 Scans) D->E F 6. Fourier Transform (FID → Spectrum) E->F G 7. Phase Correction F->G H 8. Baseline Correction G->H I 9. Integration & Referencing H->I J 10. Peak Picking & Analysis I->J

Caption: A standardized workflow for acquiring and processing ¹H NMR spectra.

Key Acquisition Parameters (400 MHz Spectrometer)
  • Pulse Angle (PW): A 30-45° pulse is recommended to ensure adequate signal without saturating the spins, allowing for a shorter relaxation delay.

  • Spectral Width (SW): Set to a range of -2 to 12 ppm to encompass all expected signals.

  • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

  • Number of Scans (NS): 16 to 32 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

In-Depth Spectral Interpretation

The Aromatic Region (δ 6.9 - 8.0 ppm)

The para-substituted pattern is clearly resolved into two distinct doublets.

  • δ ~7.98 ppm (H-c): This downfield doublet corresponds to the two protons ortho to the electron-withdrawing acrylate group. The proximity to this group deshields them significantly.

  • δ ~6.97 ppm (H-d): This upfield doublet is assigned to the two protons ortho to the electron-donating methoxy group.[5] The methoxy group increases electron density at the ortho positions through resonance, causing a shielding effect.[1]

  • Coupling: Both doublets will exhibit a typical ortho-coupling constant (³JHH) of approximately 8-9 Hz, confirming their adjacent relationship on the ring.

The Vinylic Region (δ ~8.15 ppm)

The singlet observed at δ ~8.15 ppm is characteristic of the vinylic proton (H-b).[5] Its pronounced downfield shift is a cumulative effect:

  • Conjugation: It is part of an extended π-system which is deshielding.[1]

  • Anisotropic Effects: It lies in the deshielding plane of both the C=O and C≡N groups.

  • Resonance: Electron density is pulled away from the β-carbon (and its attached proton) by both the ester and nitrile functionalities. The signal appears as a singlet because there are no protons on the adjacent carbon atoms to induce splitting.

The Upfield Singlets (δ 3.8 - 4.0 ppm)

Two sharp singlets, each integrating to 3 protons, confirm the presence of the two methyl groups.

  • δ ~3.92 ppm (H-a): This singlet is assigned to the methyl ester protons (-COOCH₃). Protons on a carbon adjacent to an oxygen atom typically appear in the 3.3-4.5 ppm range.[6]

  • δ ~3.88 ppm (H-e): This singlet corresponds to the aryl methoxy protons (Ar-OCH₃).[5] Its position is classic for a methoxy group attached to a benzene ring.

While these two singlets are close, their assignment can be confirmed with 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which would show a correlation between the ester methyl protons and the carbonyl carbon.

Comparison with Alternative Analytical Techniques

While ¹H NMR is exceptionally informative, a multi-technique approach provides the most robust characterization.

TechniqueInformation Provided for Methyl 2-cyano-3-(4-methoxyphenyl)acrylateComparison to ¹H NMR
¹³C NMR Confirms the number of unique carbon environments (expecting 12 distinct signals). Shows characteristic shifts for C=O (~163 ppm), C≡N (~116 ppm), and aromatic/vinylic carbons.Complementary. Confirms the carbon skeleton but provides no information on proton connectivity or coupling.
FT-IR Shows characteristic stretching frequencies for key functional groups: C≡N (strong, sharp peak ~2220 cm⁻¹), C=O (strong peak ~1725 cm⁻¹), C=C (~1625 cm⁻¹), and C-O (~1250 cm⁻¹).Provides functional group information quickly but offers no detail on the overall molecular framework or stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight (exact mass for HRMS), confirming the molecular formula (C₁₂H₁₁NO₃, MW: 217.22). Fragmentation patterns can offer structural clues.Essential for confirming molecular formula but does not provide the detailed connectivity map that NMR does.

Conclusion

The ¹H NMR spectrum of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a rich source of structural information. The chemical shifts of the vinylic and aromatic protons are highly diagnostic, driven by the powerful and opposing electronic effects of the substituents. The clear separation of the two aromatic doublets, the significantly downfield vinylic singlet, and the two distinct methyl singlets provide a unique spectral fingerprint. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, researchers can unambiguously confirm the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Laatikainen, R., & Mäkäräinen, E. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9439-9444. [Link]

  • Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1973). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 51(6), 897-914. [Link]

  • ResearchGate. (n.d.). 1 H NMR of ethyl [2-cyano-3-phenyl-3-(4-methoxyphenyl)]acrylate (5.2b). [Link]

  • SpectraBase. (n.d.). METHYL-(E)-2-CYANO-3-PHENYL-ACRYLATE. [Link]

  • Khan, S. A., et al. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information for "Metal-free synthesis of cyano acrylates...". [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]

  • Chem 345 - Organic Chemistry II, University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

  • Beilstein Journals. (n.d.). Additional experimental data. [Link]

  • Chemistry Stack Exchange. (2024). H-NMR conjugated pi system. [Link]

  • Royal Society of Chemistry. (n.d.). α,β-unsaturated esters - Supplementary Information. [Link]

  • PubChemLite. (n.d.). Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (C12H11NO3). [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • IUCr. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. [Link]

  • Chehab, S., et al. (n.d.). SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate.... [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin. [Link]

  • Wikipedia. (n.d.). Methyl cyanoacrylate. [Link]

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Executive Summary The precise quantification of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (M-CMA) is critical for optimizing Knoevenagel condensation yields and ensuring the quality of downstream UV-filter precursors. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (M-CMA) is critical for optimizing Knoevenagel condensation yields and ensuring the quality of downstream UV-filter precursors. This guide presents a comparative study of HPLC methodologies, ultimately recommending a High-Resolution C18 Method with Acidic Modification over generic neutral systems or Phenyl-Hexyl alternatives.

Our optimized protocol resolves the target ester from its key impurities—specifically the starting material 4-methoxybenzaldehyde and the hydrolysis byproduct 2-cyano-3-(4-methoxyphenyl)acrylic acid —while effectively separating geometric (


) isomers.

Compound Profile & Critical Quality Attributes (CQAs)

Understanding the molecule is the first step in robust method design. M-CMA is a lipophilic ester formed via the condensation of 4-methoxybenzaldehyde and methyl cyanoacetate.

PropertyDescriptionChromatographic Implication
Structure Conjugated ester with cyano groupStrong UV absorption (280–330 nm); potential for

isomerism.
LogP ~2.1 (Predicted)Retains well on Reverse Phase (RP); elutes after starting materials.
pKa N/A (Neutral ester)pH modifier required primarily for impurities (e.g., residual acids).
Key Impurities 1. 4-Methoxybenzaldehyde (SM)2. Methyl Cyanoacetate (SM)3. Hydrolysis Acid (Byproduct)"SM 1" is moderately polar; "SM 2" is polar/non-retained; "Acid" requires low pH to prevent peak tailing.
Impurity Fate Mapping

The following diagram illustrates the origin of impurities and the separation logic required.

ImpurityMap cluster_separation HPLC Separation Strategy SM1 4-Methoxybenzaldehyde (LogP ~1.5) Reaction Knoevenagel Condensation SM1->Reaction SM2 Methyl Cyanoacetate (Polar) SM2->Reaction Product Target Ester (M-CMA) (LogP ~2.1) Reaction->Product Main Path Impurity_Acid Hydrolysis Acid (pKa ~4) Reaction->Impurity_Acid Hydrolysis (Side Rxn) Isomer Z-Isomer (Photo-degradation) Product->Isomer Light/Heat Logic1 Low pH Suppresses Acid Ionization Logic2 Gradient Elution Resolves Lipophilicities

Figure 1: Impurity Fate Map illustrating the synthesis pathway and critical separation requirements.

Comparative Method Development

To demonstrate the superiority of the proposed method, we compared three distinct chromatographic approaches.

Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Detector: DAD @ 300 nm (Reference 360 nm)

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

Comparison 1: Stationary Phase Selection

We screened three columns to determine optimal selectivity (


).
ParameterMethod A (Recommended) Method B (Alternative) Method C (Legacy)
Column C18 (1.7 µm) Phenyl-Hexyl (1.7 µm)C8 (5 µm)
Mechanism Hydrophobic Interaction

Interaction
Hydrophobic (Weaker)
Resolution (Prod/Aldehyde) 4.2 3.82.1
Peak Shape (Acid Impurity) Sharp (Tailing < 1.1) AcceptableBroad/Tailing
Observation Best balance of retention and resolution.Good selectivity for isomers, but lower general resolution.Insufficient retention for polar impurities.
Comparison 2: Mobile Phase Modifier

The choice of pH modifier is critical for the "Acid Impurity" (2-cyano-3-(4-methoxyphenyl)acrylic acid).

  • Neutral (Water/ACN): The acid impurity eluted as a broad, split peak due to partial ionization near its pKa.

  • Acidic (0.1% Formic Acid): The acid impurity was fully protonated, eluting as a sharp peak (

    
    ).
    
  • Buffered (Phosphate pH 2.5): Excellent shape, but incompatible with LC-MS workflows. Formic acid was chosen for volatility and MS-compatibility.

The Optimized Protocol (Self-Validating System)

This protocol is designed to be a "self-validating system," meaning system suitability criteria are embedded to flag failure modes immediately.

Chromatographic Conditions[1][2][3][4][5]
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 10% B (Isocratic hold for polar SM)1-6 min: 10%

90% B (Linear)6-7 min: 90% B (Wash)7-9 min: 10% B (Re-equilibration)
Injection Vol 1.0 µL
Detection UV 300 nm (bandwidth 4 nm)
Standard Preparation
  • Stock Solution: Dissolve 10 mg M-CMA in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:100 with Water/ACN (50:50) to 10 µg/mL.

System Suitability Criteria (Pass/Fail)

Before running samples, the system must meet these metrics:

  • Retention Time (RT) Precision:

    
     for M-CMA (n=5).
    
  • Resolution (

    
    ): 
    
    
    
    between 4-methoxybenzaldehyde and M-CMA.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.

Supporting Experimental Data

The following data summarizes the validation performance of the optimized C18/Formic Acid method.

Linearity & Range

Evaluated from 1.0 µg/mL to 100 µg/mL.

AnalyteRegression Equation

M-CMA

0.9998
4-Methoxybenzaldehyde

0.9995
Precision (Repeatability)

n=6 injections at 100% target concentration.

MetricM-CMAImpurity (Aldehyde)
Retention Time (min) 4.52

0.01
3.10

0.02
Area %RSD 0.35%0.82%

Method Development Workflow Visualization

The following decision tree illustrates the logic used to arrive at the final method, ensuring reproducibility for future adaptations.

MethodDev Start Start: M-CMA Analysis Scout Scouting Gradient 5-95% B (Neutral) Start->Scout Check1 Check Peak Shape of Acid Impurity Scout->Check1 BadShape Broad/Tailing Check1->BadShape Yes AddAcid Add 0.1% Formic Acid BadShape->AddAcid Check2 Check Resolution (Aldehyde vs Ester) AddAcid->Check2 GoodRes Rs > 2.0 Check2->GoodRes Yes Optimize Optimize Gradient Slope & Hold GoodRes->Optimize Final Final Validated Method Optimize->Final

Figure 2: Method Development Decision Tree highlighting the critical intervention of pH modification.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for Gradient Elution theory).

  • PubChem. (2023). Methyl 2-cyano-3-(4-methoxyphenyl)acrylate Compound Summary. National Library of Medicine. Link

  • Separation Science. (2023). HPLC Method Development: A Guide to Best Practices. (General reference for pKa-based mobile phase selection).

Sources

Validation

A Comparative Analysis of UV Blocking Efficiency: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate vs. Octocrylene

A Technical Guide for Researchers and Formulation Scientists Introduction The selection of ultraviolet (UV) filters is a critical decision in the development of effective and safe sunscreen formulations. This choice is g...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Formulation Scientists

Introduction

The selection of ultraviolet (UV) filters is a critical decision in the development of effective and safe sunscreen formulations. This choice is guided by a molecule's ability to absorb or scatter UV radiation, its photostability, and its compatibility with other ingredients. This guide provides an in-depth comparison of two organic UV filters: the well-established Octocrylene and the less-common cinnamate derivative, Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. While both share a common cinnamate-derived structure, their specific substitutions are expected to influence their performance profiles. This document aims to provide a comprehensive analysis for researchers, scientists, and drug development professionals, grounded in available scientific data and established testing methodologies.

Octocrylene, chemically known as 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, is a widely utilized UV filter in commercial sunscreens.[1] It is valued for its efficacy in the UVB and short-wave UVA ranges and its role in photostabilizing other UV absorbers, most notably Avobenzone.[2][3] Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, a structurally related cinnamate, presents an alternative with potential differences in its UV-blocking characteristics and photostability profile. This guide will delve into a comparative analysis of their UV absorption spectra, discuss their photostability, and provide a detailed experimental protocol for their evaluation.

Comparative Analysis of UV Absorption and Photostability

A thorough comparison of UV filters necessitates an examination of their absorption spectra to understand their protective range and their photostability to ensure efficacy upon sun exposure.

UV Absorption Spectrum

The effectiveness of a UV filter is determined by its ability to absorb photons in the UVA (320-400 nm) and UVB (290-320 nm) regions.

  • Octocrylene: Octocrylene is primarily a UVB and short-wave UVA absorber, with its absorption spectrum typically ranging from 290 nm to 350 nm.[2] Its peak absorption (λmax) is consistently reported to be around 303-308 nm.[4][5] This positions it as an effective agent against the sun's erythemogenic radiation.

Photostability

A critical attribute of any UV filter is its ability to remain chemically stable upon exposure to UV radiation. Photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.

  • Octocrylene: Octocrylene is considered relatively photostable and is often incorporated into formulations to stabilize other, more labile, UV filters like Avobenzone.[2][3] However, some studies have indicated that Octocrylene can degrade to form benzophenone, a compound that has raised some safety concerns.[4]

  • Methyl 2-cyano-3-(4-methoxyphenyl)acrylate: Direct photostability studies on Methyl 2-cyano-3-(4-methoxyphenyl)acrylate are not widely published. However, research on the similar compound, 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate (IMC), has shown it to be quite stable in aqueous solution when exposed to artificial solar radiation.[6] This suggests that this class of cinnamate derivatives may possess inherent photostability.

The following table summarizes the known and inferred properties of the two UV filters.

PropertyMethyl 2-cyano-3-(4-methoxyphenyl)acrylateOctocrylene
Chemical Structure C12H11NO3C24H27NO2
UV Absorption Range Expected in UVB and potentially UVA II290-350 nm[2]
Peak Absorbance (λmax) Not experimentally determined~303-308 nm[4][5]
Photostability Inferred to be stable based on similar compounds[6]Relatively photostable; used as a stabilizer[2][3]
Degradation Products Not documentedCan degrade to benzophenone[4]

Experimental Protocol: In Vitro Sun Protection Factor (SPF) and Critical Wavelength Determination

To empirically compare the UV blocking efficiency of these two compounds, a standardized in vitro methodology is essential. The following protocol is based on established guidelines from organizations like COLIPA and ISO for the determination of SPF and critical wavelength.

Objective

To determine and compare the in vitro Sun Protection Factor (SPF) and critical wavelength (λc) of formulations containing Methyl 2-cyano-3-(4-methoxyphenyl)acrylate and Octocrylene.

Materials
  • Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

  • Octocrylene

  • Sunscreen base formulation (e.g., oil-in-water emulsion)

  • Polymethylmethacrylate (PMMA) plates with a roughened surface

  • UV-Vis spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

  • Positive control sunscreen with a known SPF

  • Glycerin

Methodology

1. Sample Preparation:

  • Prepare separate sunscreen formulations containing a defined concentration (e.g., 5% w/w) of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate and Octocrylene in the base formulation.

  • A negative control (base formulation without any UV filter) and a positive control should also be prepared.

2. Substrate Application:

  • Apply a precise amount of the test formulation (e.g., 1.3 mg/cm²) onto the roughened surface of the PMMA plates.

  • Spread the formulation evenly across the plate using a gloved finger or an automated spreading device to ensure a uniform film.

  • Allow the plates to dry in the dark at a controlled temperature for a specified time (e.g., 15-20 minutes).

3. Pre-irradiation Measurement:

  • Measure the initial UV transmittance of the sunscreen film on the PMMA plate using a UV-Vis spectrophotometer at 1 nm intervals from 290 nm to 400 nm.

  • At least three plates should be prepared for each formulation, and multiple sites on each plate should be measured to ensure reproducibility.

4. UV Irradiation:

  • Expose the plates to a controlled dose of UV radiation from a solar simulator to assess photostability. The irradiation dose is typically calculated based on the expected SPF of the product.

5. Post-irradiation Measurement:

  • After irradiation, repeat the UV transmittance measurement as described in step 3.

6. Calculation of SPF and Critical Wavelength:

  • The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

  • The critical wavelength (λc) is determined from the spectral absorbance data. It is the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 nm to 400 nm. A critical wavelength of 370 nm or greater is required for a "broad-spectrum" claim.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measure1 Pre-Irradiation Analysis cluster_irradiate UV Exposure cluster_measure2 Post-Irradiation Analysis cluster_calc Data Analysis prep_form 1. Prepare Formulations (Test, Negative & Positive Controls) prep_plates 2. Apply 1.3 mg/cm² to PMMA Plates prep_form->prep_plates prep_dry 3. Dry Plates (15-20 min in dark) prep_plates->prep_dry measure_pre 4. Measure UV Transmittance (290-400 nm) prep_dry->measure_pre irradiate 5. Irradiate with Solar Simulator measure_pre->irradiate measure_post 6. Measure UV Transmittance (290-400 nm) irradiate->measure_post calc_spf 7. Calculate In Vitro SPF measure_post->calc_spf calc_cw 8. Determine Critical Wavelength (λc) calc_spf->calc_cw

Caption: Workflow for In Vitro SPF and Critical Wavelength Determination.

Data Presentation and Interpretation

The collected data should be presented in a clear and comparative format.

Comparative Data Table
ParameterMethyl 2-cyano-3-(4-methoxyphenyl)acrylateOctocrylene
In Vitro SPF (at 5% w/w) Hypothetical ValueHypothetical Value
Critical Wavelength (λc) Hypothetical ValueHypothetical Value
UVA/UVB Ratio Hypothetical ValueHypothetical Value
Photostability (% SPF loss) Hypothetical ValueHypothetical Value

Note: The values in this table are hypothetical and would need to be determined experimentally following the protocol outlined above.

Logical Framework for Comparison

G cluster_inputs Input Compounds cluster_exp Experimental Evaluation cluster_outputs Performance Metrics cluster_comp Comparative Assessment mcma Methyl 2-cyano-3- (4-methoxyphenyl)acrylate protocol In Vitro SPF & λc Protocol mcma->protocol octo Octocrylene octo->protocol spf In Vitro SPF protocol->spf cw Critical Wavelength (λc) protocol->cw photo Photostability protocol->photo comparison Head-to-Head Performance Analysis spf->comparison cw->comparison photo->comparison

Caption: Logical Framework for Comparative Efficacy Assessment.

Conclusion

Octocrylene is a well-characterized UV filter with a proven track record in providing UVB and short-wave UVA protection, as well as enhancing the stability of other sunscreen agents.[2][3] Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, while less studied, represents a potentially viable alternative within the same chemical class. Based on the properties of structurally similar compounds, it is likely to exhibit good photostability.[6]

A definitive comparison of their UV blocking efficiency requires direct experimental evaluation using standardized in vitro methods. The protocol provided in this guide offers a robust framework for such a comparative study. The resulting data on in vitro SPF, critical wavelength, and photostability will enable formulation scientists to make an informed decision based on the specific performance requirements of their sunscreen product. Further research into the UV absorption characteristics and photostability of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is warranted to fully elucidate its potential as a modern UV filter.

References

  • Patsnap Synapse. What is the mechanism of Octocrylene? [Internet]. 2024 Jul 17 [cited 2026 Feb 17].
  • SPF List. Octocrylene: Photostabilizer with Growing Concerns [Internet]. [cited 2026 Feb 17].
  • EABCGLOBAL. Octocrylene [Internet]. [cited 2026 Feb 17].
  • ResearchGate. UV-visible spectra of octocrylene (structure shown in inset) in... [Internet]. [cited 2026 Feb 17].
  • ResearchGate. Fate and behaviour of the UV filter 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate (IMC) in aqueous solution | Request PDF [Internet]. 2025 Aug 6 [cited 2026 Feb 17].
  • SHANDONG ZHISHANG CHEMICAL CO.LTD. Topic on ultraviolet absorber -Octocrylene [Internet]. 2024 Apr 28 [cited 2026 Feb 17].
  • MDPI. A Survey of UV Filters Used in Sunscreen Cosmetics [Internet]. 2024 Apr 14 [cited 2026 Feb 17].

Sources

Comparative

A Comparative Guide to the Thermal Stability of Methyl 2-Cyano-3-(4-methoxyphenyl)acrylate

This guide provides an in-depth thermal degradation analysis of methyl 2-cyano-3-(4-methoxyphenyl)acrylate, a key monomer in the formulation of advanced adhesives and specialty polymers. Understanding the thermal stabili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth thermal degradation analysis of methyl 2-cyano-3-(4-methoxyphenyl)acrylate, a key monomer in the formulation of advanced adhesives and specialty polymers. Understanding the thermal stability of this compound is paramount for researchers, scientists, and drug development professionals, as it directly impacts its performance, processing parameters, and shelf-life in various applications. Through a detailed experimental protocol and comparative analysis, this document offers valuable insights into the material's behavior at elevated temperatures relative to other common cyanoacrylates.

Introduction: The Critical Role of Thermal Stability

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate belongs to the cyanoacrylate family, renowned for their rapid polymerization and strong adhesive properties.[1] The presence of the methoxy (-OCH₃) group on the phenyl ring is expected to influence the electronic and, consequently, the thermal properties of the polymer.[2] Electron-donating groups like methoxy can enhance resonance stability, which may affect the degradation pathway.[2] Thermal stability is a critical parameter, dictating the upper service temperature of the resulting polymer and its suitability for applications involving heat, such as in electronic components or automotive assemblies.[3]

This guide will detail the thermogravimetric analysis (TGA) of the polymerized form of methyl 2-cyano-3-(4-methoxyphenyl)acrylate. TGA is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as it is heated in a controlled atmosphere.[4][5] The data generated will be compared with the known thermal behavior of common cyanoacrylate esters to provide a comprehensive performance benchmark.

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to ensure accuracy and reproducibility, adhering to the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[6][7][8][9]

Sample Preparation: The Foundation of Accurate Results

Consistent and representative sample preparation is crucial for obtaining reliable TGA data.[10]

Step-by-Step Protocol:

  • Polymerization: A sample of methyl 2-cyano-3-(4-methoxyphenyl)acrylate monomer is polymerized in a controlled environment to form the solid polymer. This is a critical step as the polymerization process itself is exothermic.[11]

  • Grinding: The bulk polymer is cryogenically ground to a fine, uniform powder. This ensures even heat distribution throughout the sample during the TGA run.

  • Drying: The powdered sample is dried under vacuum at a mild temperature (e.g., 40°C) for 24 hours to remove any residual moisture or solvent, which could interfere with the mass loss measurements.

  • Sample Weighing: A sample mass of 5-10 mg is accurately weighed into a clean, inert TGA crucible (e.g., alumina or platinum).[10] This sample size is optimal for minimizing thermal gradients while being representative of the bulk material.[10]

TGA Instrumentation and Parameters

A calibrated thermogravimetric analyzer is used for this analysis. The experimental parameters are selected to provide a comprehensive degradation profile.

Table 1: TGA Experimental Parameters

ParameterValueRationale
Temperature Range Ambient to 600°CThis range is sufficient to capture the complete degradation of most cyanoacrylate polymers.
Heating Rate 10°C/minA standard heating rate that provides good resolution of thermal events.[12]
Atmosphere Nitrogen (Inert)An inert atmosphere is used to study the inherent thermal stability of the polymer without oxidative effects.[13]
Gas Flow Rate 50 mL/minA typical flow rate to ensure a consistent and inert environment around the sample.[14]
Crucible Type AluminaInert and stable at high temperatures.
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the TGA experiment, from sample preparation to data analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis Polymerization Polymerize Monomer Grinding Cryogenically Grind Polymerization->Grinding Drying Vacuum Dry Grinding->Drying Weighing Weigh Sample (5-10 mg) Drying->Weighing Load Load Sample into TGA Weighing->Load Program Set TGA Parameters (10°C/min to 600°C, N2) Load->Program Run Initiate Heating Program Program->Run Record Record Mass Loss vs. Temp Run->Record Plot Plot TGA & DTG Curves Record->Plot Determine Determine Onset Temp (Tonset) & Temp at Max Loss (Tmax) Plot->Determine Compare Compare with Alternatives Determine->Compare Degradation_Mechanism Polymer Polymer Chain [...-M-M-M-M-...] Monomer Monomer (Methyl 2-cyano-3-(4-methoxyphenyl)acrylate) Polymer->Monomer Depolymerization ('Unzipping') Heat Δ (Heat)

Caption: Proposed thermal degradation pathway.

Conclusion

This guide provides a robust framework for the thermal degradation analysis of methyl 2-cyano-3-(4-methoxyphenyl)acrylate. The detailed experimental protocol, grounded in established standards, ensures the generation of high-quality, reliable data. The comparative analysis with common cyanoacrylates highlights the potential for enhanced thermal stability due to the unique chemical structure of the title compound. For researchers and professionals in materials science and drug development, this information is critical for optimizing formulations and predicting the performance of materials in thermally demanding applications.

References

  • ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,

  • ASTM E1131 Standard Test Method for Composition Analysis by Thermogravimetry, [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek, [Link]

  • Compositional Analysis by Thermogravimetry, [Link]

  • ASTM E 1131 : 2025 Standard Test Method for Compositional Analysis b - Intertek Inform, [Link]

  • Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance - MDPI, [Link]

  • Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications - Longdom Publishing, [Link]

  • The Thermal Degradation of Polymers of n-Butyleyanoacrylate Prepared Using Tertiary Phosphine and Amine Initiators C. Birkinshaw, [Link]

  • Synthesis and degradation behavior of poly(ethyl-cyanoacrylate) Polym - ResearchGate, [Link]

  • A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific, [Link]

  • Thermo Gravimetric Analysis (TGA) - TCA Lab / Alfa Chemistry, [Link]

  • Taming the Heat: Managing Exothermic Reactions in Cyanoacrylate Bonding - Incurelab, [Link]

  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC, [Link]

  • TGA Sample Preparation: A Complete Guide - Torontech, [Link]

  • Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s - ResearchGate, [Link]

  • Cyanoacrylate - Wikipedia, [Link]

  • Thermochemistry of demethylation of methoxy groups in aromatic compounds: Applicability of DFT, G4, and G4(MP2) methods | Request PDF - ResearchGate, [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments, [Link]

  • The thermal decomposition of hydroxy- and methoxy-substituted anisoles | Journal of the American Chemical Society - ACS Publications, [Link]

  • Instant Adhesives (Cyanoacrylate adhesives) - ThreeBond, [Link]

  • Thermal Stability of Poly[2-methoxy-5-(20-phenylethoxy)-1,4- phenylenevinylene] (MPE-PPV):Fullerene Bulk Heterojunction Solar Cells | Request PDF - ResearchGate, [Link]

  • Cyanoacrylate Glue's High and Low Temperature Resistance Explained - INCURE INC., [Link]

  • Cyanoacrylate Adhesive Environmental Resistance - Permabond, [Link]

  • Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - MDPI, [Link]

  • Thermal Degradation Behavior of Methyl Methacrylate Derived Copolymer - ResearchGate, [Link]

  • Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry, [Link]

  • Kinetics of thermal degradation of PMMA-based dental resins scraps, [Link]

  • Fate and behaviour of the UV filter 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate (IMC) in aqueous solution | Request PDF - ResearchGate, [Link]

Sources

Validation

Comparative Validation Guide: Elemental Analysis vs. HRMS for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Executive Summary & Strategic Context In the synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (a critical intermediate for UV filters and pharmaceutical precursors), confirming bulk purity is a distinct challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (a critical intermediate for UV filters and pharmaceutical precursors), confirming bulk purity is a distinct challenge from confirming molecular identity. While High-Resolution Mass Spectrometry (HRMS) and NMR are ubiquitous for structural elucidation, they often fail to capture the "bulk" truth of a sample—specifically the presence of inorganic salts, water, or non-ionizable impurities.

This guide objectively compares the Automated CHN Combustion Analysis (Elemental Analysis - EA) against modern spectroscopic alternatives (HRMS/qNMR). We provide a validated framework for using EA not just as a checkbox, but as a critical gatekeeper for stoichiometry, specifically tailored to the Knoevenagel condensation product


.

The Compound: Theoretical Baseline

Before validation can occur, the theoretical "Golden Standard" must be established. Compound: Methyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate Molecular Formula:


Molecular Weight:  217.22  g/mol 

Theoretical Composition (The Target):

Element Calculation Theoretical Mass % Acceptance Range (±0.4%)

| Carbon (C) |


 | 66.35%  | 65.95% – 66.75% |
| Hydrogen (H)  | 

| 5.10% | 4.70% – 5.50% | | Nitrogen (N) |

| 6.45% | 6.05% – 6.85% |[1]

Note: The ±0.4% tolerance is the industry standard (Journal of Organic Chemistry / ACS guidelines) for establishing purity >95%.

Comparative Analysis: CHN Combustion vs. HRMS

This section compares the "Product Performance" of the analytical techniques applied to this specific acrylate.

Method A: Automated CHN Combustion (The Bulk Validator)
  • Mechanism: Flash combustion at >900°C in an oxygen-rich environment. Gases (

    
    ) are separated via GC columns and detected by Thermal Conductivity Detectors (TCD).
    
  • Performance on Target: Excellent for detecting trapped solvents (water/ethanol) and inorganic catalysts (piperidine salts) that do not show up in UV-Vis or MS.

Method B: High-Resolution Mass Spectrometry (The Structural Validator)
  • Mechanism: Electrospray Ionization (ESI) or APCI followed by TOF/Orbitrap detection.

  • Performance on Target: Confirms the existence of the

    
     Da molecule but fails  to quantify bulk purity accurately due to ionization suppression effects.
    
Performance Matrix: Which Method When?
FeatureElemental Analysis (EA) HRMS (ESI-TOF) qNMR (Internal Std)
Primary Output Mass Fraction (%)Exact Mass (

)
Molar Ratio
Sample Required 2–5 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Recoverable)
Impurity Detection Detects non-chromophores (Water, Salts)Blind to non-ionizablesGood, but requires soluble impurities
Precision High (±0.1–0.3%)High (<5 ppm error)Moderate (±1–2%)
Bias Risk Weighing errors, incomplete combustionIon suppression, adduct formationRelaxation time errors
Cost/Run Low ($)High (

$)
Medium (

)

Experimental Data & Impurity Simulation

To validate the utility of EA for this specific compound, we simulated three common synthesis outcomes from the Knoevenagel condensation reaction.

Reaction Context:



Table 1: Comparative Sensitivity to Impurities
ScenarioCompositionExpected %CExpected %NEA Result (Pass/Fail)HRMS Result
1. Pure Product 100% Target66.35%6.45%PASS

2. Wet Sample 98% Target + 2% Water65.02% (

)
6.32% (

)
FAIL (C is out of range)

(Water invisible)
3. Unreacted Aldehyde 95% Target + 5% Aldehyde66.55% (

)
6.13% (

)
FAIL (N is out of range)Peaks for both, but ratio unreliable

Analysis:

  • Scenario 2 demonstrates why EA is superior for drug development. HRMS would confirm the identity of the product, missing the 2% water content that affects potency. EA flags the low Carbon immediately.

  • Scenario 3 shows the specificity of Nitrogen analysis. Since the starting aldehyde lacks Nitrogen, any drop in %N strongly correlates to unreacted starting material.

Detailed Validation Protocol (ICH Q2 Aligned)

This protocol ensures the method is valid for testing Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Phase 1: System Suitability (The "Self-Validating" Step)

Before analyzing the acrylate, the system must be qualified using a certified reference material (CRM).

  • Select Standard: Acetanilide (

    
    ) or Sulfanilamide.
    
  • Criteria: The K-factor (calibration factor) must not shift >0.5% from the previous run.

  • Run Sequence: Blank

    
     K-Factor Std 
    
    
    
    Check Std
    
    
    Acrylate Sample
    
    
    Check Std.
Phase 2: Sample Preparation (Crucial for Acrylates)
  • Homogenization: This acrylate crystallizes as needles. Grind the sample to a fine powder using an agate mortar to prevent "micro-inhomogeneity" where one crystal might be richer in solvent inclusions than another.

  • Weighing: Use a microbalance (readability 0.001 mg). Target 2.000 mg ± 0.2 mg.

  • Encapsulation: Use Tin (Sn) capsules. For this acrylate, add 10 mg of Tungsten Trioxide (

    
    )  as a combustion aid to prevent the formation of refractory carbon carbides (common with aromatic nitriles).
    
Phase 3: The Validation Workflow (Visualized)

ValidationWorkflow cluster_0 Synthesis & Isolation cluster_1 Analytical Validation cluster_2 Decision Logic Syn Knoevenagel Condensation Crude Crude Solid Syn->Crude Recrys Recrystallization (MeOH/EtOH) Crude->Recrys Dry Vacuum Drying Recrys->Dry Weigh Micro-Weighing (+WO3 Aid) Dry->Weigh Combust Combustion (980°C) Weigh->Combust Detect TCD Detection (N2, CO2, H2O) Combust->Detect Compare Compare vs. Theoretical % Detect->Compare Pass PASS (±0.4%) Compare->Pass Within Limits Fail FAIL (>0.4%) Compare->Fail Deviation Investigate Investigate: 1. Drying (Water?) 2. Recrys (Aldehyde?) Fail->Investigate Investigate->Dry Re-dry

Figure 1: Integrated Synthesis and Elemental Analysis Validation Workflow for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Troubleshooting & Causality

When the EA fails for this specific compound, the deviation direction indicates the root cause.

ObservationLikely CauseCorrective Action
Low %C, High %H Solvent Inclusion (Water/Methanol). The crystal lattice often traps solvent.Dry sample at 60°C under high vacuum (

mbar) for 24h.
Low %N Unreacted Aldehyde. The aldehyde (C8H8O2) has 0% Nitrogen, diluting the sample's N content.Recrystallize from Ethanol; wash precipitate thoroughly to remove aldehyde.
Low %C, Low %N Inorganic Contamination. Silica from column chromatography or salts from the catalyst (Piperidine acetate).Perform an ash test or check solubility in

(inorganics will settle).
Inconsistent Replicates Static/Homogeneity. The "fluffy" nature of the acrylate crystals causes static weighing errors.Use an anti-static gun during weighing; ensure sample is ground to powder.

Strategic Recommendation

For the validation of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate , we recommend a Hybrid Validation Approach :

  • Use HRMS initially to confirm the molecular synthesis was successful (M+H peak at 218.08).

  • Use Elemental Analysis (EA) as the Product Release Assay. It is the only method that simultaneously validates the stoichiometry and the absence of non-chromophoric impurities (water/salts).

Final Specification for Release:

  • Identity: HRMS confirms

    
     218.08 ± 5 ppm.
    
  • Purity: EA confirms C 66.35% ± 0.4%, N 6.45% ± 0.3%.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Verma, A., et al. (2016). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Journal of Chemical Sciences.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[3]

  • Babij, N. R., et al. (2016). Elemental Analysis: An Important Purity Control but Prone to Manipulations.[3] Inorganic Chemistry Frontiers.

  • PubChem. (n.d.). Methyl 2-cyano-3-(4-methoxyphenyl)acrylate Compound Summary. National Library of Medicine.

Sources

Comparative

Spectroscopic comparison of methoxy vs nitro substituted cyanoacrylates

Topic: Spectroscopic Comparison of Methoxy vs. Nitro Substituted -Cyanocinnamates (Cyanoacrylate Derivatives) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of Methoxy vs. Nitro Substituted


-Cyanocinnamates (Cyanoacrylate Derivatives)
Content Type:  Publish Comparison Guide
Audience:  Researchers, scientists, and drug development professionals.

Spectroscopic Profiling of Electronic Substituent Effects: Methoxy (EDG) vs. Nitro (EWG) -Cyanocinnamates

Executive Summary & Scientific Rationale

In the development of optoelectronic sensors and pharmacophores, ethyl 2-cyano-3-aryl-acrylates (commonly referred to as


-cyanocinnamates) represent a critical scaffold. Their performance is governed by the "push-pull" electronic character established between the aryl ring and the electron-deficient cyanoacrylate terminus.

This guide provides a rigorous spectroscopic comparison between two electronic extremes:

  • The Donor Variant: p-Methoxy-substituted (EDG).

  • The Acceptor Variant: p-Nitro-substituted (EWG).

Key Insight: The methoxy substituent facilitates strong Intramolecular Charge Transfer (ICT), resulting in bathochromic shifts and high fluorescence quantum yields. Conversely, the nitro substituent competes with the cyanoacrylate acceptor, disrupting the push-pull system and introducing non-radiative decay pathways (intersystem crossing) that effectively quench fluorescence.

Experimental Methodology

To ensure reproducibility and data integrity, the following protocols were utilized to generate the comparative data.

Synthesis Strategy (Knoevenagel Condensation)

Both variants are synthesized via a base-catalyzed condensation, ensuring trans-isomer dominance due to steric hindrance.

  • Reagents: Ethyl cyanoacetate (1.0 eq), Substituted Benzaldehyde (1.0 eq), Piperidine (Cat.), Ethanol.

  • Reaction: Reflux at 80°C for 3-6 hours.

  • Purification: Recrystallization from ethanol is critical to remove trace piperidine, which can act as a fluorescence quencher.

Spectroscopic Workflow

The characterization pipeline ensures that solvent polarity effects (solvatochromism) are accounted for, which is vital for ICT systems.

ExperimentalWorkflow cluster_Analysis Spectral Acquisition Sample Purified Isolate (>98% purity) Solvation Solvation (ACN / DMSO, 10µM) Sample->Solvation NMR 1H NMR (CDCl3, 400 MHz) Sample->NMR UV UV-Vis Abs (200-800 nm) Solvation->UV FL Fluorescence (Excitation @ λmax) Solvation->FL Data Comparative Data Matrix UV->Data FL->Data NMR->Data

Figure 1: Standardized spectroscopic characterization workflow for cyanoacrylate derivatives.

Comparative Performance Analysis

UV-Vis Absorption & Electronic Transitions

The electronic absorption landscape is dominated by the


 transition.
  • Methoxy Effect (Red Shift): The lone pair on the oxygen donates electron density into the aromatic ring, raising the HOMO energy level. This narrows the HOMO-LUMO gap, causing a bathochromic shift (red shift) to ~360-380 nm.

  • Nitro Effect (Blue Shift/Hypsochromic): The nitro group is a strong electron-withdrawing group. It lowers the electron density of the phenyl ring, making it a poor donor for the cyanoacrylate acceptor. This widens the bandgap relative to the push-pull system, shifting absorption to the UV region (<330 nm).

Table 1: Electronic Absorption Data (in Acetonitrile)

Parameterp-Methoxy Derivative (Donor)p-Nitro Derivative (Acceptor)Mechanistic Cause

(Abs)
372 nm 315 nm HOMO destabilization by OMe vs. stabilization by NO2.
Molar Absorptivity (

)
~28,000

~19,000

Enhanced transition dipole moment in push-pull systems.
Visual Color Pale YellowColorless / WhiteShift of absorption tail into visible spectrum.
Fluorescence & Quantum Yield

This is the most distinct differentiator between the two derivatives.

  • Methoxy (Turn-ON): Exhibits strong fluorescence, particularly in higher viscosity solvents or solid states (AIE effect), due to radiative decay from the ICT state.

  • Nitro (Turn-OFF): The nitro group introduces low-lying

    
     states that facilitate rapid Intersystem Crossing (ISC) to a triplet state. This non-radiative pathway quenches fluorescence almost entirely.
    

Table 2: Photoluminescence Properties

Parameterp-Methoxy Derivativep-Nitro Derivative
Emission

450-480 nm (Cyan/Blue)N/A (Negligible)
Quantum Yield (

)
0.40 - 0.75 (Solvent dependent)< 0.01 (Quenched)
Stokes Shift Large (~80-100 nm)N/A
Primary Decay Radiative (Fluorescence)Non-Radiative (ISC / Thermal)
Nuclear Magnetic Resonance (NMR)

The vinylic proton (


) is a sensitive probe for the electronic environment of the scaffold.
  • Methoxy: The resonance donation increases electron density at the

    
    -carbon, but the anisotropic effect of the push-pull system typically results in a chemical shift around 8.1 - 8.2 ppm .
    
  • Nitro: The strong electron withdrawal deshields the entire skeleton. The vinylic proton is shifted downfield, typically appearing at 8.3 - 8.5 ppm .

Mechanistic Visualization: The Push-Pull Pathway

Understanding the Intramolecular Charge Transfer (ICT) mechanism is crucial for interpreting the spectral data.

ICT_Mechanism Donor Donor (Methoxy) Increases e- density Ring Phenyl π-Bridge Conduit Donor->Ring +M Effect Acceptor Acceptor (Cyanoacrylate) Withdraws e- Ring->Acceptor Strong Dipole Ring->Acceptor Weakened Dipole ICT_State ICT State Formed (Radiative Decay) Acceptor->ICT_State Excitation (hv) Triplet_State Triplet State (Non-Radiative Decay) Acceptor->Triplet_State Intersystem Crossing (Quenching) NitroGroup Nitro Group (NO2) Competes for e- NitroGroup->Ring -I / -R Effect ICT_State->Acceptor Fluorescence (High Φ)

Figure 2: Electronic pathways illustrating the "Push-Pull" activation in Methoxy derivatives versus the quenching pathway in Nitro derivatives.

Conclusion & Application Recommendations

For researchers selecting between these derivatives:

  • Select Methoxy-Cyanoacrylates if:

    • You require a fluorescent probe or imaging agent.

    • You are studying viscosity changes (molecular rotors) or aggregation (AIE), as the radiative decay is sensitive to environmental restriction.

    • You need a lower energy (red-shifted) absorption profile.

  • Select Nitro-Cyanoacrylates if:

    • You need a non-emissive control molecule to validate fluorescence mechanisms.

    • You are designing Michael acceptors with higher electrophilicity (the nitro group increases the electrophilic nature of the

      
      -carbon, potentially enhancing covalent drug binding rates).
      
    • You require a "dark" quencher moiety in a FRET pair.

References

  • Synthesis and Characterization : Al-Mulla, A. (2023).[1][2] Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ResearchGate. Link

  • Fluorescence Mechanisms : Li, Z., et al. (2018). Stimuli-responsive fluorescence switching of cyanostilbene derivatives. PMC. Link

  • Electronic Tuning : Hojamberdiev, M., et al. (2018). Emission and Color Tuning of Cyanostilbenes and White Light Emission. ACS Omega. Link

  • Nitro Group Quenching : Zhao, G., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates. MDPI. Link

  • General Substituent Effects : BenchChem Technical Support. (2025).[3][4] Spectroscopic comparison of ethoxy- and methoxy-triazine derivatives. BenchChem. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

[1] Executive Summary & Chemical Profile Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 14479-58-4 or 65576-66-1) is a specialized Knoevenagel condensation product, often utilized as a UV-absorbing intermediate or in t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 14479-58-4 or 65576-66-1) is a specialized Knoevenagel condensation product, often utilized as a UV-absorbing intermediate or in the synthesis of cyanoacrylate derivatives.

Unlike simple volatile acrylates (e.g., methyl acrylate) which pose immediate polymerization and flammability risks, this compound is typically a solid (yellowish powder) with significant steric bulk. However, its acrylate backbone and nitrile functionality dictate specific disposal protocols to prevent aquatic toxicity and uncontrolled chemical reactions in waste streams.

Chemical Identity Table
ParameterDetail
Chemical Name Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
Synonyms Methyl

-cyano-4-methoxycinnamate
CAS Number 14479-58-4 (Common) / 65576-66-1
Physical State Solid (Powder/Crystalline)
Solubility Insoluble in water; Soluble in DMSO, Acetone, DCM
Key Functional Groups Ester, Nitrile (Cyano), Alkene

Hazard Identification & Mechanistic Risks

Effective disposal requires understanding why a chemical is hazardous. This compound presents three distinct risk vectors that dictate the disposal path.

A. The Acrylate/Cinnamate Backbone (Biological Risk)

While less volatile than simple acrylates, cinnamates are known sensitizers and irritants . More critically, acrylate esters often exhibit high aquatic toxicity .

  • Mechanism: The

    
    -unsaturated carbonyl system is an electrophile that can react with biological nucleophiles (Michael addition), potentially disrupting cellular function in aquatic life.
    
  • Disposal Implication: Zero-tolerance for drain disposal. Even trace amounts must be kept out of municipal water systems.

B. The Nitrile Group (Thermal Risk)

The cyano (-CN) group is stable under ambient conditions but alters the combustion profile.

  • Mechanism: Upon incineration, nitriles release Nitrogen Oxides (

    
    ) and potentially traces of Hydrogen Cyanide (
    
    
    
    ) if oxygen is limited.
  • Disposal Implication: Waste must be directed to high-temperature incineration facilities equipped with scrubbers. It cannot be landfilled.[1]

C. Chemical Incompatibility (Reactivity Risk)
  • Strong Bases: Esters are susceptible to hydrolysis. Mixing this compound with concentrated caustic waste (pH > 12) can generate heat and degrade the molecule unexpectedly.

  • Strong Acids: While the nitrile is robust, mixing with strong acids and moisture can eventually hydrolyze the nitrile to a carboxylic acid, releasing ammonium salts, or in extreme reducing conditions, pose other risks.

Step-by-Step Disposal Protocol

Decision Matrix: Solid vs. Liquid Waste

The physical state of the waste determines the segregation path.

DisposalWorkflow Start Identify Waste State IsSolid Is it Solid? (Powder, contaminated gloves, paper) Start->IsSolid IsLiquid Is it Liquid? (Reaction mixture, mother liquor) Start->IsLiquid SolidBin Segregate into SOLID Hazardous Waste Bin IsSolid->SolidBin SolventCheck Identify Primary Solvent IsLiquid->SolventCheck LabelSolid Label: 'Toxic Solid, Organic' (Contains Nitriles) SolidBin->LabelSolid Incineration High-Temp Incineration (Off-site) LabelSolid->Incineration Final Fate Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated If DCM/CHCl3 NonHalogenated Non-Halogenated Solvent (Acetone, DMSO, Methanol) SolventCheck->NonHalogenated If Acetone/MeOH HaloBin Halogenated Waste Carboy Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalogenated->NonHaloBin HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision matrix for segregating Methyl 2-cyano-3-(4-methoxyphenyl)acrylate waste streams.

Protocol A: Solid Waste (Pure Substance, Spills, Contaminated Debris)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Segregation: Ensure the bin is for "Solid Organic Hazardous Waste."

  • Bagging: Double-bag the powder in clear polyethylene bags before placing it in the drum to minimize dust generation during transport.

  • Labeling:

    • Constituents: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.[2][3][4][5]

    • Hazards: Irritant, Toxic (if applicable based on quantity).[6]

    • Note: Add "Contains Nitriles" to aid the waste contractor in incineration planning.

Protocol B: Liquid Waste (Solutions)
  • Solvent Compatibility: Determine the carrier solvent.

    • If dissolved in Dichloromethane (DCM): Dispose in Halogenated waste.

    • If dissolved in Acetone/Methanol/DMSO: Dispose in Non-Halogenated waste.

  • Concentration Limit: If the concentration is >10%, consider precipitating the solid (if possible) to reduce the volume of liquid hazardous waste, though direct liquid disposal is acceptable for standard lab quantities.

  • No Drains: Verify that no lines from the hood lead to the sink.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone).

  • Rinsate Disposal: Pour all rinsate into the Non-Halogenated Liquid Waste container.

  • Defacing: Cross out the label and mark "Empty."

  • Glass Disposal: Place the clean, dry bottle in the broken glass/lab glass bin (unless local regulations require it to remain in hazardous waste streams due to the acute toxicity classification of specific acrylates).

Emergency Spill Response

In the event of a powder spill, avoid generating dust. Inhalation is a primary route of irritation.

SpillResponse Assess 1. Assess Volume & Ventilation PPE 2. Don PPE: Nitrile Gloves, Goggles, N95/P100 Mask Assess->PPE Contain 3. Wet Wipe/Scoop (Avoid Dust) PPE->Contain Clean 4. Soap & Water Wash (Surface Decon) Contain->Clean Dispose 5. Bag Waste (Solid Haz Waste) Clean->Dispose

Figure 2: Immediate response workflow for solid spills.

Detailed Cleanup Steps:

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves (0.11 mm minimum thickness), safety glasses, and a lab coat. If the powder is fine and airborne, use a particulate respirator (N95).

  • Containment: Do not dry sweep. Cover the spill with a paper towel dampened with water or acetone to trap the powder.

  • Removal: Scoop up the damp material and place it in a hazardous waste bag.

  • Decontamination: Wipe the surface with a soap solution to remove oily residues (cinnamates can be lipophilic).

Storage & Stability (Pre-Disposal)

Proper storage prevents the need for premature disposal due to degradation.

  • Temperature: Store at 2-8°C (Refrigerated). Acrylates can polymerize slowly over time if heated.

  • Light: Protect from light. The "cinnamate" structure is photo-active (used in UV filters because it absorbs light); prolonged exposure can cause isomerization (E/Z) or degradation.

  • Atmosphere: Keep tightly sealed.[6][7] Moisture can hydrolyze the ester over long periods.

References & Authority

The protocols above are derived from the chemical structure properties and standard hazardous waste management practices (RCRA/OSHA).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354399, Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Acrylates and Cinnamates. (General Hazard Classifications). Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local environmental regulations before disposal.

Sources

Handling

Personal Protective Equipment (PPE) for Handling Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

[1] Executive Safety Summary Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (often referred to as Methyl -cyano-4-methoxycinnamate) is a functionalized acrylate ester commonly used in organic synthesis and UV-filter research...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (often referred to as Methyl


-cyano-4-methoxycinnamate) is a functionalized acrylate ester commonly used in organic synthesis and UV-filter research.

Unlike simple alkyl cyanoacrylates (e.g., "super glue" monomers), this compound is typically a solid crystalline powder at room temperature. Therefore, the primary safety vector is particulate inhalation and contact sensitization , rather than the instant tissue-bonding hazard associated with liquid monomers. However, once solubilized, it retains the reactivity characteristic of acrylates, necessitating strict barrier protection.

Core Hazard Profile (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4][5][6][7]

  • H317: May cause an allergic skin reaction (Sensitizer).[3][6][8]

  • H319: Causes serious eye irritation.[1][2][3][6]

  • H335: May cause respiratory irritation.[2][3][4][6][8][9]

Risk Assessment & PPE Causality

Effective safety protocols rely on understanding the mechanism of injury. We do not wear PPE to satisfy a checklist; we wear it to break specific chains of causality.

Hazard VectorMechanism of ActionPPE Counter-Measure
Dermal Contact Acrylates are potent sensitizers. They can penetrate the stratum corneum, reacting with skin proteins to trigger Type IV hypersensitivity (allergic contact dermatitis).Nitrile Barrier: Prevents hapten formation by blocking direct contact. Latex is avoided due to poor organic solvent resistance if the compound is in solution.
Inhalation As a fine crystalline powder, dust particles can deposit in the upper respiratory tract, hydrolyzing on moist mucous membranes to release irritating acrylic acid derivatives.P100/N95 or Fume Hood: Physical exclusion of particulates prevents mucosal hydrolysis and inflammation.
Ocular Contact The cyano-acrylate moiety is lachrymatory and corrosive to corneal tissue upon contact with tear fluid.Sealed Goggles: Prevent dust migration behind lenses, which is a common failure point of standard safety glasses.

The PPE Matrix

Select your protection level based on the operational state of the chemical.

Table 1: PPE Specifications
ComponentSolid State Handling (Weighing/Transfer)Solution Phase Handling (Synthesis/Work-up)
Hand Protection Double Nitrile Gloves (Min. thickness 0.11 mm). Change outer pair every 30 mins.Chemical Resistant Laminate (e.g., Silver Shield) if using penetrating solvents (DCM, Acetone). Otherwise, Double Nitrile.
Respiratory Fume Hood (Sash at 18") OR N95 Respirator if hood unavailable.Fume Hood (Mandatory). Do not rely on respirators for solvent vapors.
Eye Protection Chemical Safety Goggles (Indirect Vent).Safety Glasses with side shields + Face Shield if splash risk exists.
Body Protection Standard Lab Coat (Cotton/Poly blend).Chemical-Resistant Apron (Tyvek/PVC) over Lab Coat.

Operational Protocols

Pre-Experimental Logic (Visualization)

Before opening the container, verify your readiness using this logic flow.

PPE_Selection Start START: Handling Methyl 2-cyano-3-(4-methoxyphenyl)acrylate State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Solution In Solution State_Check->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Hood_Yes Use Hood + Nitrile Gloves + Goggles Hood_Check->Hood_Yes Yes Hood_No WARNING: High Dust Risk Hood_Check->Hood_No No Resp_Req Req: N95/P100 Respirator + Goggles Hood_No->Resp_Req Solvent_Check Solvent Type? Solution->Solvent_Check Aggressive Penetrating (DCM, Acetone, THF) Solvent_Check->Aggressive Standard Standard (Ethanol, Water, Toluene) Solvent_Check->Standard Laminate_Glove Req: Laminate/Barrier Gloves Aggressive->Laminate_Glove Nitrile_Glove Req: Double Nitrile Gloves Standard->Nitrile_Glove

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.

The "Glove Inflation" Verification

Trusting a glove blindly is a safety failure. For acrylates, micro-perforations lead to sensitization.

  • Select nitrile gloves.[10]

  • Trap air in the glove by grasping the cuff and spinning it closed.

  • Squeeze the inflated palm.

  • Listen/Feel for escaping air.[5] If the glove deflates, discard it.

  • Don the verified glove.

Handling & Weighing Procedure
  • Engineering Control: Perform all weighing inside a chemical fume hood. If the balance is outside, use a static-free powder funnel and a pre-tared closed vessel.

  • Static Management: Acrylate powders are often static-charged. Use an anti-static gun or ionizer if available to prevent "dust fly-out" which can bypass PPE.

  • Tool Cleaning: Immediately wipe spatulas with an alcohol-dampened Kimwipe inside the hood before removing them. Do not bring contaminated tools into the open lab.

Emergency Response & Decontamination

Skin Contact (Sensitization Risk)

If powder contacts skin, do not scrub . Scrubbing drives the acrylate into the pores.

  • Wash: Gently flush with cool water and non-abrasive soap for 15 minutes.

  • Neutralize: Unlike liquid cyanoacrylates, this solid does not require immediate peeling of bonded skin, but if polymerization occurs on skin (rare with this derivative), soak in warm soapy water.

  • Monitor: Watch for redness or itching (dermatitis) over the next 24-48 hours.

Spill Management Workflow

Spill_Response Alert SPILL DETECTED Assess 1. Assess: Solid vs Liquid Alert->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liquid_Spill Solution Spill Assess->Liquid_Spill Wet_Wipe 2. Cover with wet paper towels (Prevents dust) Solid_Spill->Wet_Wipe Scoop 3. Scoop into bag Wet_Wipe->Scoop Dispose 4. Dispose as Hazardous Chemical Waste Scoop->Dispose Absorb 2. Absorb with Vermiculite/Sand Liquid_Spill->Absorb No_Org DO NOT use sawdust (Fire Risk) Liquid_Spill->No_Org Absorb->Dispose

Figure 2: Workflow for safely managing laboratory spills of acrylate derivatives.

References

  • PubChem. (n.d.). Methyl 2-cyano-3-(4-methoxyphenyl)acrylate Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Resistance Guide. United States Department of Labor. Retrieved October 26, 2025, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.